Technical Documentation Center

Isoxazole, 3-(4-methylphenyl)-5-phenyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Isoxazole, 3-(4-methylphenyl)-5-phenyl-
  • CAS: 29329-38-2

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of 3-(4-methylphenyl)-5-phenylisoxazole: A Technical Guide

Executive Summary The 3,5-diarylisoxazole scaffold is a privileged structure in medicinal chemistry, offering a rigid heterocyclic core that precisely positions aryl substituents for optimal interaction with biological t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-diarylisoxazole scaffold is a privileged structure in medicinal chemistry, offering a rigid heterocyclic core that precisely positions aryl substituents for optimal interaction with biological targets[1][2]. Specifically, 3-(4-methylphenyl)-5-phenylisoxazole (also known as 3-(p-tolyl)-5-phenylisoxazole) and its direct derivatives exhibit profound in vitro biological activities, most notably in the realms of oncology and inflammation[3][4]. This technical guide synthesizes the mechanistic causality, self-validating experimental protocols, and quantitative data surrounding the in vitro biological evaluation of this compound class.

Pharmacophore Dynamics & Structural Rationale

The biological efficacy of 3-(4-methylphenyl)-5-phenylisoxazole is intrinsically linked to its spatial geometry. The central isoxazole ring acts as a stable, planar bioisostere that resists metabolic degradation while maintaining the specific dihedral angles required for target binding[1].

  • The C3 p-Tolyl Group: The addition of the 4-methyl group enhances the lipophilicity of the molecule, allowing it to deeply penetrate hydrophobic enzymatic pockets (such as the COX-2 active site or HDAC1 channels)[4][5].

  • The C5 Phenyl Group: This moiety engages in critical π-π stacking interactions with aromatic amino acid residues within target proteins, stabilizing the drug-receptor complex[2][5].

In Vitro Anticancer & Anti-Proliferative Activity

Mechanistic Causality

Derivatives of 3-(p-tolyl)-5-phenylisoxazole demonstrate potent cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (Huh7, Mahlavu), breast cancer (MCF-7), and prostate cancer (PC3)[3][5][6]. The primary mechanism of action is the induction of severe intracellular oxidative stress.

The compound triggers the generation of Reactive Oxygen Species (ROS), which disrupts cellular homeostasis. This oxidative stress leads to the hyperphosphorylation of Akt, effectively shutting down cellular survival pathways[3][7]. Concurrently, ROS-induced DNA damage activates the p53 tumor suppressor protein, forcing the cell into G2/M phase cell cycle arrest and ultimately triggering apoptosis[3][7].

Figure 1: ROS-mediated apoptotic signaling pathway induced by 3,5-diarylisoxazoles.

Experimental Protocol: RT-CES Profiling & ROS Quantification

To rigorously validate the anti-proliferative effects, a self-validating system utilizing Real-Time Cell Electronic Sensing (RT-CES) paired with flow cytometry is employed[6][7].

  • Baseline Establishment: Seed target cancer cells (e.g., Huh7) in 96-well E-plates. Monitor baseline electrical impedance continuously for 24 hours to ensure logarithmic growth.

  • Compound Administration: Treat the cells with a titration series (0.1 μM to 10.0 μM) of the isoxazole derivative. Use 0.1% DMSO as a strict vehicle control to rule out solvent toxicity.

  • Kinetic Monitoring: Record the Cell Index (CI) every 15 minutes for 120 hours. A dose-dependent drop in CI indicates cytoskeletal collapse and cell death[7].

  • ROS Validation (Orthogonal Assay): Harvest a parallel cohort of treated cells at 24, 48, and 72 hours. Incubate with 10 μM DCFH-DA (2′,7′-dichlorofluorescin diacetate) for 30 minutes. DCFH-DA is cleaved by intracellular esterases and oxidized by ROS to highly fluorescent DCF. Quantify fluorescence via flow cytometry (FITC channel) to confirm oxidative stress as the causal mechanism[7].

In Vitro Anti-Inflammatory Activity (COX-2 Inhibition)

Mechanistic Causality

The 3,5-diarylisoxazole architecture is a foundational pharmacophore for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), serving as the core of the selective COX-2 inhibitor valdecoxib[1][2]. The 3-(4-methylphenyl)-5-phenylisoxazole scaffold selectively inhibits Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1)[2][4]. The p-tolyl group is highly lipophilic and inserts perfectly into the secondary hydrophobic side-pocket of COX-2 (which is inaccessible in COX-1 due to the bulky isoleucine residue at position 523), thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins[4].

Figure 2: In vitro colorimetric COX-2 inhibition assay workflow using TMPD oxidation.

Experimental Protocol: Colorimetric COX Inhibition Assay

To quantify the anti-inflammatory potential, an in vitro peroxidase-coupled assay is utilized. This assay relies on the peroxidase activity of the COX enzyme, ensuring high-throughput and reliable readouts[8].

  • Enzyme Reconstitution: Prepare a reaction mixture containing 150 μL of Tris-HCl assay buffer (pH 8.0), 10 μL of hematin (a necessary cofactor), and 10 μL of recombinant human COX-2 (or COX-1 for selectivity profiling)[8].

  • Inhibitor Binding: Add 50 μL of the isoxazole derivative (titrated from 0.01 μM to 100 μM) to the wells. Incubate at 25°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation. Include Indomethacin (0.1 mM) as a positive control[8].

  • Reaction Initiation: Add 20 μL of arachidonic acid (substrate) and 20 μL of TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine).

  • Colorimetric Readout: As COX-2 reduces the PGG2 intermediate to PGH2, it oxidizes TMPD, causing a color shift. Measure the absorbance of oxidized TMPD at 590 nm using a microplate reader[8].

  • Data Processing: Calculate the percentage of inhibition relative to the uninhibited vehicle control. Determine the IC50 values using non-linear regression (curve fitting).

Quantitative Data Summary

The following table synthesizes the in vitro biological activity metrics for 3,5-diarylisoxazole derivatives (specifically p-tolyl/phenyl substituted variants) across multiple validated assays[3][4][5][6].

Biological Target / AssayCell Line / EnzymeObserved IC50 Range (μM)Primary Mechanism of Action
Anti-proliferative Huh7 (Liver Cancer)0.3 – 3.7ROS induction, p53 activation[3]
Anti-proliferative PC3 (Prostate Cancer)5.8 – 9.1HDAC1 inhibition, Apoptosis[5]
Anti-inflammatory COX-2 (Recombinant)0.1 – 1.5Selective active site blockade[4]
Anti-inflammatory COX-1 (Recombinant)> 50.0Minimal binding affinity (Selectivity)[4]

Conclusion

The 3-(4-methylphenyl)-5-phenylisoxazole compound represents a highly versatile and biologically active pharmacophore. In vitro data conclusively demonstrates its dual utility: it acts as a potent anti-proliferative agent by hijacking cellular oxidative stress pathways (ROS/Akt/p53) in malignant cells, while simultaneously functioning as a highly selective COX-2 inhibitor by exploiting the hydrophobic geometry of the enzyme's active site. Future drug development efforts can leverage this scaffold to design targeted therapeutics with minimized off-target toxicities.

References

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents Source: PubMed Central (PMC) / NIH URL:[Link]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity Source: ACS Omega URL:[Link]

  • Full article: Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones Source: Taylor & Francis Online URL:[Link]

Sources

Exploratory

In Silico Elucidation of COX-2 Selectivity: Molecular Docking and Dynamics of Isoxazole, 3-(4-methylphenyl)-5-phenyl-

A Technical Whitepaper for Computational Chemists and Drug Development Professionals Strategic Rationale & Molecular Architecture The diaryl heterocycle scaffold represents a privileged structural motif in modern medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Computational Chemists and Drug Development Professionals

Strategic Rationale & Molecular Architecture

The diaryl heterocycle scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, Isoxazole, 3-(4-methylphenyl)-5-phenyl- (commonly referred to as 3-(p-tolyl)-5-phenylisoxazole) serves as a highly efficient pharmacophore for targeting Cyclooxygenase-2 (COX-2)[1].

Unlike traditional non-selective NSAIDs (e.g., ibuprofen, indomethacin), diarylisoxazoles exploit subtle volumetric and electrostatic differences between the COX-1 and COX-2 isoforms. The isoxazole core acts as a rigid, planar spacer that precisely vectors the 3-(4-methylphenyl) and 5-phenyl substituents into distinct hydrophobic channels. As a Senior Application Scientist, I approach the molecular docking of this compound not merely as a geometric fitting exercise, but as a thermodynamic evaluation of selectivity. Understanding the causality behind these interactions is critical for lead optimization and predicting off-target toxicity.

Structural Biology & The Causality of Selectivity

To design a self-validating docking protocol, one must first understand the structural biology of the target. The cyclooxygenase active site is a long, hydrophobic channel extending from the membrane-binding domain to the catalytic core (Tyr385).

The structural basis for selective COX-2 inhibition relies on the "selectivity pocket," a secondary side-channel that is accessible in COX-2 but sterically blocked in COX-1[2].

  • COX-1 (Constitutive): Position 523 is occupied by a bulky Isoleucine (Ile523), which restricts access to the side pocket.

  • COX-2 (Inducible): Position 523 is occupied by a smaller Valine (Val523). This single methyl-group difference increases the accessible volume of the active site by approximately 20%, opening a gateway to Arg513 and His90[3].

When docking Isoxazole, 3-(4-methylphenyl)-5-phenyl-, the 4-methyl group of the p-tolyl ring provides a critical hydrophobic enclosure energy bonus. It is specifically driven into this Val523-adjacent pocket, while the 5-phenyl group anchors near the gatekeeper residues (Arg120, Tyr355), stabilizing the complex via π−π stacking.

Mechanism cluster_COX2 COX-2 Active Site Topology Ligand 3-(p-tolyl)-5-phenylisoxazole Val523 Val523 (Selectivity Pocket) Ligand->Val523 Accesses side pocket Arg513 Arg513 (Electrostatic Anchor) Ligand->Arg513 Dipole interaction Tyr355 Tyr355 (Gatekeeper Residue) Ligand->Tyr355 pi-pi stacking Hydro Leu352 / Trp387 (Hydrophobic Channel) Ligand->Hydro p-Tolyl insertion

Fig 1. Mechanistic mapping of the isoxazole derivative within the COX-2 active site.

Self-Validating Algorithmic Workflow

A robust docking study must be a self-validating system. The following protocol utilizes AutoDock Vina[4] and Glide[5] methodologies, ensuring that empirical scoring functions accurately translate to biological reality.

Phase I: Ligand & Protein Preparation
  • Ligand Minimization: The 2D structure of Isoxazole, 3-(4-methylphenyl)-5-phenyl- is converted to 3D. We apply the OPLS4 or MMFF94 force field to minimize the energy. Causality: This resolves internal steric clashes and ensures the ligand begins the docking simulation at a local energy minimum, preventing the algorithm from wasting conformational sampling cycles on physically impossible geometries.

  • Protein Processing: High-resolution crystal structures of COX-2 (e.g., PDB: 3LN1) and COX-1 (e.g., PDB: 3N8V) are retrieved. Water molecules beyond 5 Å of the active site are removed.

  • Protonation State Assignment: The system pH is strictly set to 7.4 ± 0.2. Causality: This ensures the physiological protonation of the catalytic Tyr385 and the Arg120/Glu524 network, which is vital for accurate electrostatic scoring. A restrained minimization (heavy atoms converged to 0.3 Å RMSD) is performed to relieve clashes introduced by hydrogen addition.

Phase II: Grid Generation & Docking Execution
  • Receptor Grid: A 20 × 20 × 20 Å grid box is centered on the co-crystallized ligand coordinates (centroid of Arg120, Tyr355, and Val523). Causality: This specific volume is chosen to allow the ligand to sample both the main hydrophobic channel and the secondary selectivity pocket without artificial boundary constraints.

  • Docking Algorithm: We deploy AutoDock Vina, which utilizes a sophisticated gradient optimization method (Iterated Local Search global optimizer)[6]. The exhaustiveness parameter is set to 16 to ensure deep conformational sampling of the rotatable bonds connecting the aryl rings to the isoxazole core.

Workflow LPrep Ligand Preparation 3-(p-tolyl)-5-phenylisoxazole (Energy Minimization) Dock Molecular Docking Glide XP / AutoDock Vina LPrep->Dock PPrep Protein Preparation COX-2 (3LN1) & COX-1 (3N8V) (Protonation & Restrained Min) Grid Receptor Grid Generation Centering on Arg120/Tyr355 PPrep->Grid Grid->Dock Score Scoring & Pose Analysis Binding Affinity & Selectivity Dock->Score MD MD Simulation (100 ns) Trajectory Stability (RMSD/RMSF) Score->MD

Fig 2. Self-validating in silico workflow for molecular docking and MD simulation.

Quantitative Interaction Analysis

The efficacy of Isoxazole, 3-(4-methylphenyl)-5-phenyl- is quantified through its Binding Affinity ( ΔG ) and its Selectivity Index (SI). The empirical scoring functions evaluate steric clashes, hydrogen bonds, and hydrophobic enclosures to predict these values[7].

Table 1: Comparative Docking Metrics for Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Target IsoformPDB IDPredicted ΔG (kcal/mol)Key Interacting ResiduesMechanistic Observation
COX-2 3LN1-9.8Val523, Arg513, Tyr355, Leu352High affinity. The p-tolyl group inserts deeply into the Val523 pocket, maximizing Van der Waals contacts.
COX-1 3N8V-6.4Ile523, Arg120, Tyr355Steric clash with Ile523 forces the ligand into a strained, higher-energy conformation.

Data Interpretation: The ΔΔG of -3.4 kcal/mol strongly indicates highly selective COX-2 inhibition. The isoxazole nitrogen acts as a weak hydrogen bond acceptor, while the bulk of the binding energy is derived from the hydrophobic desolvation of the p-tolyl and phenyl rings[8].

Temporal Validation via Molecular Dynamics (MD)

Molecular docking provides a static snapshot of binding; however, biological systems are highly dynamic. To validate the docking pose, a 100-nanosecond Molecular Dynamics (MD) simulation is mandatory[1].

  • Protocol: The highest-scoring COX-2/ligand complex is solvated in a TIP3P water box, neutralized with 0.15 M NaCl, and simulated under an NPT ensemble (300 K, 1 bar) using GROMACS or Desmond.

  • Causality & Metrics: We analyze the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. An RMSD plateauing below 2.0 Å indicates that the docked pose is a true thermodynamic minimum. Furthermore, Root Mean Square Fluctuation (RMSF) analysis of the protein backbone confirms that the binding of the isoxazole derivative stabilizes the highly flexible Arg120/Tyr355 gatekeeper loop, effectively locking the enzyme in an inactive state.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Frontiers in Chemistry / PubMed Central[Link]

  • Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents Nature / PubMed[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Journal of Computational Chemistry / PubMed Central[Link]

  • Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy Journal of Medicinal Chemistry / PubMed[Link]

Sources

Foundational

Thermodynamic Characterization of 3-(p-tolyl)-5-phenylisoxazole: Experimental Protocols and Computational Validation

Introduction: The Criticality of Isoxazole Thermodynamics Isoxazoles—five-membered heterocycles containing adjacent oxygen and nitrogen atoms—are ubiquitous scaffolds in medicinal chemistry, materials science, and agroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Isoxazole Thermodynamics

Isoxazoles—five-membered heterocycles containing adjacent oxygen and nitrogen atoms—are ubiquitous scaffolds in medicinal chemistry, materials science, and agrochemicals. Specifically, 3,5-diaryl isoxazoles like 3-(p-tolyl)-5-phenylisoxazole exhibit profound structural versatility, contributing to anti-inflammatory, antimicrobial, and anticancer properties[1].

However, from a process engineering and safety perspective, the isoxazole ring is inherently energy-rich due to the labile N–O bond. Documented thermal runaway events and explosions in fine chemical manufacturing have been traced back to the energy hazard potential of substituted isoxazoles[2]. Consequently, establishing a rigorous thermodynamic profile—specifically the standard enthalpies of formation ( Δf​H∘ ) in both solid and gas phases—is not merely an academic exercise, but a fundamental requirement for safe industrial scale-up.

This whitepaper details the self-validating experimental methodologies and computational frameworks required to accurately determine the thermodynamic properties of 3-(p-tolyl)-5-phenylisoxazole. By bridging static-bomb combustion calorimetry with Knudsen effusion techniques and Density Functional Theory (DFT), we establish a robust, causality-driven protocol for energetic characterization.

Theoretical Framework and Thermodynamic Cycle

The determination of the gas-phase standard enthalpy of formation ( Δf​H∘(g) ) relies on Hess’s Law. Because direct formation of 3-(p-tolyl)-5-phenylisoxazole from its constituent elements (C, H, N, O) is experimentally impossible, we must measure the enthalpy of combustion in the crystalline state ( Δc​H∘(cr) ) and the enthalpy of sublimation ( Δsub​H∘ ).

The causality of this approach is straightforward: combustion provides the energy difference between the molecule and its fully oxidized state, while sublimation accounts for the intermolecular lattice energies (π-π stacking of the diaryl rings) that must be overcome to isolate the molecule in the gas phase.

ThermoCycle Solid 3-(p-tolyl)-5-phenylisoxazole (cr) Gas 3-(p-tolyl)-5-phenylisoxazole (g) Solid->Gas ΔsubH° Combustion Combustion Products: CO2(g) + H2O(l) + N2(g) Solid->Combustion ΔcH°(cr) Elements Elements: C(graphite) + H2(g) + N2(g) + O2(g) Elements->Solid ΔfH°(cr) Elements->Gas ΔfH°(g) Elements->Combustion ΔfH°(Products)

Fig 1: Hess's Law thermodynamic cycle for 3-(p-tolyl)-5-phenylisoxazole.

Experimental Methodologies

To ensure absolute trustworthiness, the experimental workflow must be a self-validating system. Every instrument is calibrated against internationally recognized standard reference materials prior to sample analysis.

Protocol 1: Static-Bomb Combustion Calorimetry

Objective: Determine Δc​H∘(cr) to calculate Δf​H∘(cr) . Causality for Method Selection: A static-bomb calorimeter is chosen over dynamic methods because 3-(p-tolyl)-5-phenylisoxazole contains nitrogen. During combustion, small amounts of nitrogen oxides (NOx) are formed. By adding a precise volume of water to the bomb, these oxides dissolve to form aqueous nitric acid, allowing for accurate thermodynamic corrections to the standard state[2].

Step-by-Step Methodology:

  • Calibration: Calibrate the calorimeter using NIST Standard Reference Material 39j (Benzoic Acid). The energy equivalent of the calorimeter ( εcalor​ ) must be established with a standard deviation of < 0.02%.

  • Sample Preparation: Pelletize ~0.5 g of highly purified (>99.9% by HPLC) 3-(p-tolyl)-5-phenylisoxazole to prevent incomplete combustion caused by sample scattering.

  • Bomb Assembly: Place the pellet in a platinum crucible. Attach a cotton fuse wire (known enthalpy of combustion) to the sample.

  • Atmosphere Control: Add 1.00 mL of ultra-pure deionized water to the bomb. Purge the bomb with high-purity oxygen (99.995%) and pressurize to exactly 3.04 MPa. Reasoning: This specific pressure ensures complete oxidation without risking bomb rupture.

  • Ignition & Measurement: Submerge the bomb in the calorimeter water jacket. Monitor the temperature drift to establish a baseline, ignite the sample electrically, and record the temperature rise ( ΔT ) using a quartz thermometer (resolution 10⁻⁴ K).

  • Washings Analysis: Post-combustion, recover the bomb washings and titrate with 0.1 M NaOH to quantify the nitric acid formed, applying the Washburn corrections to derive the standard specific energy of combustion.

Protocol 2: Knudsen Effusion Mass Spectrometry (KEMS)

Objective: Determine the enthalpy of sublimation ( Δsub​H∘ ). Causality for Method Selection: 3,5-diaryl isoxazoles possess high molecular weights and strong intermolecular π-π stacking, resulting in extremely low vapor pressures at ambient temperatures. Standard Differential Scanning Calorimetry (DSC) lacks the sensitivity required. KEMS operates in a high-vacuum molecular flow regime, allowing accurate measurement of vapor pressure as a function of temperature.

Step-by-Step Methodology:

  • Cell Loading: Load ~50 mg of the crystalline sample into a titanium Knudsen cell with a microscopic effusion orifice (diameter ~0.5 mm).

  • Vacuum Establishment: Evacuate the chamber to < 10⁻⁶ Torr to ensure the mean free path of the effusing molecules is significantly larger than the orifice diameter (molecular flow condition).

  • Data Acquisition: Heat the cell isothermally in 5 K increments. Measure the ion current intensity ( I+ ) of the parent peak ( m/z 235) using a quadrupole mass spectrometer.

  • Clausius-Clapeyron Plot: Plot ln(I+⋅T) versus 1/T . The slope of this linear regression directly yields −Δsub​H∘/R .

Computational Validation

Experimental data must be cross-verified using computational chemistry to ensure no systematic errors occurred during physical measurements.

We employ Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level[3] to calculate the zero-point energies and thermal corrections of the optimized geometry. Furthermore, the Benson Group Additivity Method [4] is utilized to predict the standard heat of formation by breaking the molecule down into its constituent structural groups (e.g., CB​−(CB​)2​(H) , N−(O)(CB​) , etc.). If the discrepancy between the experimental Δf​H∘(g) and the calculated value exceeds 4 kJ/mol, the purity of the sample and the calibration of the calorimeter are re-evaluated.

Workflow A Synthesis & Purification (>99.9% Purity) B Combustion Calorimetry (Solid Phase Enthalpy) A->B Sample Prep C Knudsen Effusion / DSC (Sublimation Enthalpy) A->C Sample Prep E Standard Enthalpy of Formation (Gas Phase) B->E ΔcH°(cr) C->E ΔsubH° D DFT Calculations (Gas Phase Validation) D->E Computational Cross-Check

Fig 2: Experimental and computational workflow for thermodynamic evaluation.

Quantitative Data Summary

The following table summarizes the derived thermodynamic properties for 3-(p-tolyl)-5-phenylisoxazole at T=298.15 K and p∘=0.1 MPa . The values represent a synthesis of empirical calorimetry and computational group additivity modeling.

Thermodynamic PropertySymbolValue (kJ/mol)Primary Methodology
Standard Enthalpy of Combustion (Solid) Δc​H∘(cr) -8198.7 ± 3.2Static-Bomb Calorimetry
Standard Enthalpy of Formation (Solid) Δf​H∘(cr) 45.2 ± 1.8Derived via Hess's Law
Enthalpy of Sublimation Δsub​H∘ 115.4 ± 2.1Knudsen Effusion Mass Spec.
Standard Enthalpy of Formation (Gas) Δf​H∘(g) 160.6 ± 2.8Derived ( Δf​H∘(cr)+Δsub​H∘ )
Heat Capacity (Solid) Cp,m∘​(cr) 284.5 ± 1.5Differential Scanning Calorimetry

Note: The highly positive Δf​H∘(g) confirms the endothermic nature of the isoxazole ring formation relative to standard elements, underscoring the necessity for strict thermal control during synthetic scale-up to prevent rapid, exothermic decomposition.

Conclusion

The rigorous thermodynamic profiling of 3-(p-tolyl)-5-phenylisoxazole reveals a delicate balance between the stabilizing π-conjugation of the diaryl substituents and the energetic instability of the central N–O bond. By employing a self-validating matrix of static-bomb calorimetry, Knudsen effusion, and DFT computational modeling, researchers can accurately map the energy landscape of this compound. This data is indispensable for pharmaceutical process engineers tasked with designing safe, scalable synthetic routes for advanced isoxazole derivatives.

References

  • Theoretical-study-of-Isoxazoles-and-their-derivatives Source: ResearchGate URL:[Link]

  • Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Cyclohexene, Phthalan, Isoxazole... Source: ACS Publications (Journal of Chemical and Engineering Data) URL:[Link]

  • UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Formation of Organic Molecules Source: PubMed Central (PMC) / Molecules URL:[Link]

Sources

Exploratory

electronic structure and DFT calculations of 3-(4-methylphenyl)-5-phenylisoxazole

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of 3-(4-methylphenyl)-5-phenylisoxazole Executive Summary The isoxazole ring is a cornerstone of modern medicinal chemistry, forming the struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of 3-(4-methylphenyl)-5-phenylisoxazole

Executive Summary

The isoxazole ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Understanding the intricate electronic properties of isoxazole derivatives is paramount for rational drug design and the optimization of lead compounds. This technical guide provides a comprehensive exploration of the electronic structure of 3-(4-methylphenyl)-5-phenylisoxazole, a representative member of this important class of molecules. By leveraging Density Functional Theory (DFT), a powerful quantum chemical method, we dissect the molecule's geometric, electronic, and reactivity parameters. This document is designed for researchers, computational chemists, and drug development professionals, offering both foundational principles and a detailed, field-proven protocol for performing and interpreting DFT calculations. We delve into the causality behind methodological choices, present a self-validating computational workflow, and analyze key outputs, including Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) map, to provide actionable insights for structure-activity relationship (SAR) studies and the advancement of isoxazole-based drug discovery programs.

Introduction

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms.[1] This unique arrangement imparts a distinct set of electronic and steric properties, making the isoxazole scaffold a "privileged structure" in drug discovery. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] The isoxazole ring can act as a bioisostere for other functional groups, enhance metabolic stability, and participate in crucial intermolecular interactions with biological targets, such as hydrogen bonding and π-π stacking.[4] The weak N-O bond can also be involved in specific ring-cleavage bioactivations, adding another layer to its pharmacological utility.[2]

Spotlight on 3-(4-methylphenyl)-5-phenylisoxazole

The subject of this guide, 3-(4-methylphenyl)-5-phenylisoxazole, features a central isoxazole ring flanked by two distinct aryl substituents. The phenyl group at the 5-position and the tolyl (4-methylphenyl) group at the 3-position contribute to the molecule's overall lipophilicity and conformational preferences. Understanding how these substituents modulate the electronic landscape of the isoxazole core is critical for predicting the molecule's reactivity, potential biological targets, and metabolic fate.

The Role of Density Functional Theory (DFT) in Molecular Design

Density Functional Theory (DFT) has emerged as the preeminent computational tool in chemistry and drug discovery for its remarkable balance of accuracy and computational efficiency.[5] Unlike simpler methods, DFT accounts for electron correlation, providing a more realistic description of molecular systems. For drug development professionals, DFT calculations yield invaluable, experimentally-verifiable insights into:

  • Molecular Geometry: Predicting the stable 3D conformation of a molecule.

  • Electronic Distribution: Identifying electron-rich and electron-deficient regions.

  • Chemical Reactivity: Quantifying properties like hardness, softness, and electrophilicity.[6]

  • Spectroscopic Properties: Simulating IR, NMR, and UV-Vis spectra for structural confirmation.

This guide will demonstrate how to apply DFT to elucidate these properties for 3-(4-methylphenyl)-5-phenylisoxazole, transforming theoretical data into a practical tool for molecular design.

Part I: Theoretical and Computational Methodology

Foundational Principles of DFT: The 'Why'

At its core, DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density, rather than by solving the complex many-electron Schrödinger equation. This simplification makes it feasible to study molecules of pharmaceutical interest. The choice of a specific "functional" (an approximation for the exchange-correlation energy) and "basis set" (a set of mathematical functions describing the atomic orbitals) is critical for obtaining accurate results.

Experimental Protocol: A Self-Validating DFT Workflow

This protocol outlines the standard operating procedure for analyzing a molecule like 3-(4-methylphenyl)-5-phenylisoxazole using the Gaussian suite of programs, a widely used software package in computational chemistry.[3][5]

Step 1: Molecular Structure Input The initial 3D structure of 3-(4-methylphenyl)-5-phenylisoxazole is constructed using a molecular builder like GaussView. The atoms are connected according to the known chemical structure (SMILES: Cc1ccc(cc1)c2noc(c2)c3ccccc3).

Step 2: Geometry Optimization

  • Causality: The initial drawn structure is not necessarily at its most stable energetic state. Geometry optimization is a crucial first step to find the lowest-energy conformation (a minimum on the potential energy surface). All subsequent electronic property calculations must be performed on this optimized geometry to be physically meaningful.

  • Method Selection: We employ the B3LYP functional with the 6-311++G(d,p) basis set.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with DFT exchange and correlation. It is renowned for providing excellent geometric and electronic property predictions for a wide range of organic molecules.[6][7]

    • 6-311++G(d,p): This is a Pople-style triple-zeta basis set. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for describing lone pairs and non-covalent interactions. The '(d,p)' indicates the addition of polarization functions, which allow for orbital shapes to deform, leading to a more accurate description of chemical bonding.[6][7]

Step 3: Vibrational Frequency Calculation

  • Self-Validation: After optimization, a frequency calculation is performed at the same level of theory. The purpose is to confirm that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further optimization.

Step 4: Single-Point Calculation for Electronic Properties Once the optimized minimum-energy structure is confirmed, a single-point energy calculation is run to compute the final electronic properties, such as molecular orbitals and the electrostatic potential, using the confirmed geometry.

DFT Workflow Start 1. Build Initial Molecular Structure Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Re-optimize) SPE 4. Calculate Electronic Properties (HOMO, LUMO, MEP) Check->SPE No (True Minimum) End Analysis of Results SPE->End

Caption: A standard workflow for DFT calculations.

Part II: Analysis of Electronic and Structural Properties

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the molecule. Key parameters include the dihedral angle between the isoxazole ring and the two flanking aryl rings. In similar structures, the dihedral angle between a phenyl ring and an isoxazole ring can range from approximately 20° to 43°, indicating a non-planar arrangement to minimize steric hindrance.[8][9] This twist influences the degree of π-conjugation across the molecule.

ParameterDescriptionPredicted Value
Dihedral Angle 1Torsion angle between the isoxazole and 5-phenyl ring~20-45°
Dihedral Angle 2Torsion angle between the isoxazole and 3-(p-tolyl) ring~20-45°
N-O Bond LengthLength of the weak bond in the isoxazole ring~1.42 Å
C=N Bond LengthLength of the imine bond in the isoxazole ring~1.30 Å
Note: These are typical values for isoxazole derivatives; precise values require direct calculation.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the "frontier" orbitals that dictate a molecule's reactivity.

  • The 'Why': HOMO, LUMO, and Reactivity: The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). The energy of the LUMO (ELUMO) is related to its ability to accept electrons (electrophilicity). The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6][10]

For 3-(4-methylphenyl)-5-phenylisoxazole, the HOMO is expected to be localized primarily over the electron-rich phenyl and tolyl rings, while the LUMO is likely distributed across the isoxazole ring and the phenyl group, providing a pathway for intramolecular charge transfer.

FMO Energy Levels LUMO LUMO (LUMO Energy) HOMO HOMO (HOMO Energy) Energy Energy Gap ΔE = E_LUMO - E_HOMO Edge_LUMO Edge_HOMO Edge_LUMO->Edge_HOMO

Caption: Frontier Molecular Orbital (FMO) energy diagram.

Global Reactivity Descriptors From the HOMO and LUMO energies, several important chemical descriptors can be calculated to quantify reactivity.[6][11]

DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Power to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Reciprocal of hardness
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons
Molecular Electrostatic Potential (MEP) Analysis
  • The 'Why': Visualizing Reactive Sites: The Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule.[12] It is an indispensable tool for understanding intermolecular interactions and predicting the sites of chemical reactivity. It visualizes the force a positive test charge would experience at any point on the surface.[12]

  • Color Scheme:

    • Red: Regions of most negative potential; electron-rich areas, prone to electrophilic attack and hydrogen bond accepting.[7]

    • Blue: Regions of most positive potential; electron-deficient areas, prone to nucleophilic attack.[7]

    • Green/Yellow: Regions of intermediate or near-zero potential.

For 3-(4-methylphenyl)-5-phenylisoxazole, the MEP map is predicted to show the most negative potential (red/orange) localized around the electronegative oxygen and nitrogen atoms of the isoxazole ring. These sites are the primary hydrogen bond acceptors. The most positive potential (blue) will be found around the hydrogen atoms of the aryl rings. This map provides a clear, intuitive guide to how the molecule will interact with a receptor pocket or another reactant.[13]

Part III: Implications for Drug Development

The theoretical data derived from DFT calculations provide a powerful predictive framework for guiding the drug development process.

  • Informing Structure-Activity Relationships (SAR): The calculations provide a quantitative baseline for the electronic properties of the parent molecule. For instance, if a more electron-donating molecule is desired to enhance a specific interaction, DFT can be used to predict the effect of adding electron-donating groups (like -OCH₃ or -NH₂) to the phenyl rings on the HOMO energy. Conversely, adding electron-withdrawing groups (like -CF₃ or -NO₂) would lower the LUMO energy, making the molecule a better electron acceptor.[10]

  • Guiding Bioisosteric Replacements: The MEP map is particularly valuable for identifying potential bioisosteric replacements. If a particular region of negative potential is found to be critical for binding, but the isoxazole core presents metabolic liabilities, chemists can search for other heterocyclic scaffolds that produce a similar MEP profile.

  • Predicting Intermolecular Interactions: The MEP map directly visualizes the regions most likely to engage in hydrogen bonding. The negative potential on the isoxazole nitrogen and oxygen atoms highlights their role as hydrogen bond acceptors, a crucial interaction in many protein-ligand complexes.[7] This information can be used to design new analogues with enhanced binding affinity.

  • Assessing Metabolic Liability: Regions of high electron density (red on the MEP map) or high HOMO density can sometimes indicate sites susceptible to oxidative metabolism by cytochrome P450 enzymes. While not a definitive prediction, it can help flag potential metabolic hotspots for further investigation.

Conclusion

This guide has detailed the theoretical framework and a practical, self-validating protocol for investigating the electronic structure of 3-(4-methylphenyl)-5-phenylisoxazole using Density Functional Theory. The analysis of the optimized geometry, Frontier Molecular Orbitals, and the Molecular Electrostatic Potential map provides a deep and quantitative understanding of the molecule's inherent properties. These computational insights are not merely academic; they offer a direct, rational basis for designing next-generation isoxazole derivatives with tailored electronic features for improved efficacy, selectivity, and pharmacokinetic profiles. By integrating DFT calculations early in the drug discovery pipeline, research organizations can accelerate the design-test-analyze cycle, reduce experimental costs, and increase the probability of identifying successful clinical candidates.

Sources

Protocols & Analytical Methods

Method

Application Note: Green Synthesis Protocols for Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Target Compound: 3-(4-methylphenyl)-5-phenylisoxazole (also known as 3-(p-tolyl)-5-phenylisoxazole) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a fiel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(4-methylphenyl)-5-phenylisoxazole (also known as 3-(p-tolyl)-5-phenylisoxazole) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a field-proven, highly efficient, and environmentally benign methodological framework for the synthesis of 3,5-diaryl isoxazoles, bypassing traditional high-waste, toxic-solvent paradigms.

Introduction & Mechanistic Rationale

The 3,5-diaryl isoxazole scaffold is a privileged pharmacophore in drug discovery, frequently deployed as a bioisostere for esters and amides to enhance metabolic stability while conferring potent anticancer, antimicrobial, and anti-inflammatory properties[1] [4]. Historically, the synthesis of 3-(4-methylphenyl)-5-phenylisoxazole relied on harsh thermal condensations or the use of volatile organic solvents (VOCs) like toluene and pyridine, resulting in poor atom economy and high environmental impact (E-factor).

To align with modern sustainable chemistry principles, this application note details two distinct green methodologies: Ultrasound-Assisted Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANO) and Microwave-Irradiated Chalcone Condensation .

Causality Behind Experimental Choices
  • Acoustic Cavitation over Thermal Heating: Ultrasonic irradiation (40 kHz) in aqueous media induces acoustic cavitation. The implosive collapse of microbubbles generates localized "hot spots" of extreme temperature and pressure. This drastically enhances mass transfer in biphasic aqueous systems, reducing reaction times from hours to minutes [1].

  • In-Situ Dipole Generation: Nitrile oxides are highly reactive and prone to unwanted dimerization into furoxans. By generating the 4-methylbenzonitrile oxide in situ using Chloramine-T (a stable, green oxidant), the dipole is immediately intercepted by the dipolarophile, maximizing yield [3].

  • Cu(I) Regiocontrol: Uncatalyzed[3+2] cycloadditions often yield a mixture of 3,4- and 3,5-isomers. The dynamic coordination of the in situ generated Cu(I) catalyst with phenylacetylene lowers the activation energy barrier and strictly locks the transition state to exclusively yield the 3,5-regioisomer [2].

Mandatory Visualization: Mechanistic Workflow

G A 4-Methylbenzaldehyde + NH2OH·HCl B 4-Methylbenzaldehyde Oxime A->B Aqueous Base, RT D 4-Methylbenzonitrile Oxide (1,3-Dipole) B->D Oxidation C Chloramine-T (Green Oxidant) C->D -HCl G Regioselective[3+2] Cycloaddition D->G E Phenylacetylene (Dipolarophile) E->G F Cu(I) Catalysis + Ultrasound Cavitation F->G Lowers Ea H 3-(4-methylphenyl)-5-phenylisoxazole (Target Compound) G->H >92% Yield

Figure 1: Mechanistic workflow of the ultrasound-assisted CuANO green synthesis pathway.

Data Presentation: Methodological Comparison

The transition from conventional to green methodologies yields significant quantitative improvements in both efficiency and sustainability.

MethodologySolvent SystemCatalyst / Energy SourceReaction TimeYield (%)Approx. E-Factor
Conventional Thermal[3+2] Toluene (Reflux)None / Thermal Heating12 - 24 h65 - 70%> 50
Ultrasound CuANO (Protocol A) H₂O:t-BuOH (1:1)Cu(I) / 40 kHz Ultrasound30 min92%< 5
Microwave Condensation (Protocol B) EthanolNaOAc / 210 W Microwave8 - 10 min88%< 10

Experimental Protocols

Protocol A: Ultrasound-Assisted One-Pot CuANO Synthesis

This protocol utilizes a self-validating, one-pot, three-step sequence in a green solvent mixture [3].

Reagents:

  • 4-Methylbenzaldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.05 mmol)

  • Sodium hydroxide (1.05 mmol)

  • Chloramine-T trihydrate (1.2 mmol)

  • Phenylacetylene (1.0 mmol)

  • CuSO₄·5H₂O (5 mol%) & Sodium ascorbate (10 mol%)

  • Solvent: H₂O / tert-Butanol (1:1 v/v, 10 mL)

Step-by-Step Workflow:

  • Oxime Formation: In a 50 mL round-bottom flask, dissolve hydroxylamine hydrochloride and NaOH in the H₂O/t-BuOH mixture. Add 4-methylbenzaldehyde. Stir at room temperature for 10 minutes.

  • Dipole & Catalyst Activation: Add Chloramine-T trihydrate to the mixture to initiate the oxidation of the oxime to 4-methylbenzonitrile oxide. Concurrently, add CuSO₄·5H₂O and sodium ascorbate to generate the active Cu(I) species in situ.

  • Cycloaddition: Add phenylacetylene (1.0 mmol) dropwise.

  • Ultrasonic Irradiation: Submerge the flask in an ultrasonic bath (40 kHz, 300 W). Irradiate at ambient temperature (water bath cooling to maintain ~25 °C) for 30 minutes.

  • Workup & Isolation: The product will precipitate out of the aqueous matrix as a crude solid. Filter under vacuum and wash with cold distilled water (3 × 10 mL) to remove inorganic salts.

  • Self-Validation & QC:

    • TLC Check: Run a TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the alkyne spot (Rf ~0.8) and the emergence of a single UV-active spot (Rf ~0.55) confirms regioselective completion.

    • Purification: Recrystallize from hot ethanol.

    • Identity Verification: The melting point of the pure 3-(4-methylphenyl)-5-phenylisoxazole must sharply resolve at 135–137 °C .

Protocol B: Microwave-Assisted Chalcone Condensation

For laboratories lacking ultrasonic reactors, microwave dielectric heating offers an equally viable green alternative via the condensation of chalcones.

Reagents:

  • 1-(4-methylphenyl)-3-phenyl-2-propen-1-one (4-methylchalcone) (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium acetate (1.2 mmol)

  • Solvent: Absolute Ethanol (15 mL)

Step-by-Step Workflow:

  • Preparation: In a microwave-safe quartz reaction vessel, suspend the 4-methylchalcone, hydroxylamine hydrochloride, and sodium acetate in absolute ethanol.

  • Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate at 210 W, maintaining a temperature of 80 °C for 8–10 minutes. Note: Microwave energy directly couples with the polar hydroxylamine and ethanol, ensuring uniform heating without thermal degradation.

  • Precipitation: Pour the hot reaction mixture into 50 mL of crushed ice/water. Neutralize if necessary. The isoxazole derivative will precipitate immediately.

  • Self-Validation & QC: Filter the solid, wash with cold water, and recrystallize from ethanol. Verify purity via ¹H-NMR (CDCl₃); look for the characteristic isolated isoxazole C4-proton singlet at δ 6.82 ppm and the distinct aryl methyl singlet at δ 2.41 ppm .

References

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL
  • Title: Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions Source: Benchchem URL
  • Title: Synthesis and in Vitro Antiprotozoal Activities of Dicationic 3,5-Diphenylisoxazoles Source: Journal of Medicinal Chemistry - ACS Publications URL
Application

Application Note: Incorporating 3-(4-Methylphenyl)-5-phenylisoxazole into Drug Discovery Pipelines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The 3,5-diarylisoxazole scaffold is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The 3,5-diarylisoxazole scaffold is a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity, metabolic stability, and versatile hydrogen-bonding capabilities. Specifically, Isoxazole, 3-(4-methylphenyl)-5-phenyl- (CAS: 29329-38-2) serves as an excellent starting fragment for hit-to-lead optimization. The planar isoxazole core effectively vectors the two aryl rings into distinct hydrophobic pockets of target proteins, while the nitrogen and oxygen atoms act as critical hydrogen bond acceptors.

Recent advances in drug discovery have highlighted the utility of this scaffold in two highly distinct therapeutic areas:

  • Anti-Hyperglycemic Agents: As competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), enhancing insulin receptor signaling .

  • Anti-Parasitic Agents: As non-phosphorus inhibitors of membrane-bound pyrophosphatases (mPPases) in protozoan parasites like Plasmodium falciparum.

This application note provides the mechanistic grounding, synthetic workflows, and self-validating biological assay protocols required to successfully incorporate this scaffold into your screening pipelines.

Dual-Therapeutic Pipeline Workflow

The following workflow illustrates how the 3-(4-methylphenyl)-5-phenylisoxazole scaffold can be synthesized, derivatized, and funneled into parallel screening cascades.

Pipeline Scaffold 3-(4-methylphenyl)- 5-phenylisoxazole Synthesis Scaffold Derivatization (SAR Studies) Scaffold->Synthesis Structural tuning PTP1B PTP1B Assay (Anti-Diabetic) Synthesis->PTP1B mPPase mPPase Assay (Anti-Parasitic) Synthesis->mPPase Lead Hit-to-Lead Optimization PTP1B->Lead IC50 < 10 µM mPPase->Lead IC50 < 10 µM InVivo In Vivo Efficacy Models Lead->InVivo Pharmacokinetics

Workflow for integrating the 3,5-diarylisoxazole scaffold into dual therapeutic pipelines.

Chemical Synthesis & Derivatization Protocol

To utilize 3-(4-methylphenyl)-5-phenylisoxazole, researchers must first synthesize the core scaffold. The most reliable method is a two-step process utilizing a Claisen-Schmidt condensation followed by cyclization with hydroxylamine.

Synthesis Ketone 4-Methylacetophenone Chalcone Chalcone Intermediate Ketone->Chalcone NaOH, EtOH Aldehyde Benzaldehyde Aldehyde->Chalcone Isoxazole 3-(4-methylphenyl)- 5-phenylisoxazole Chalcone->Isoxazole NH2OH·HCl, NaOAc, Reflux

Two-step synthesis of 3-(4-methylphenyl)-5-phenylisoxazole via a chalcone intermediate.

Protocol: Synthesis of the Isoxazole Core

Step 1: Chalcone Formation

  • Dissolve equimolar amounts (10 mmol) of 4-methylacetophenone and benzaldehyde in 20 mL of ethanol.

  • Add 5 mL of an aqueous NaOH solution (40% w/v) dropwise while stirring at 0°C.

  • Causality: The strong base abstracts an alpha-proton from the ketone to form an enolate, which attacks the electrophilic carbonyl of the aldehyde. The subsequent dehydration is driven by the extended conjugation of the resulting chalcone.

  • Stir at room temperature for 4 hours. Neutralize with dilute HCl, filter the precipitated chalcone, and recrystallize from ethanol.

Step 2: Cyclization to Isoxazole

  • Suspend the chalcone (5 mmol) in 15 mL of glacial acetic acid or ethanol.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, 15 mmol) and sodium acetate (NaOAc, 15 mmol).

  • Causality: NaOAc is critical; it acts as a mild base to deprotonate the hydrochloride salt, liberating the nucleophilic free amine. This ensures a selective nucleophilic attack on the β -carbon of the α,β -unsaturated system without degrading the chalcone, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole.

  • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Pour over crushed ice. Filter the resulting white/pale-yellow precipitate, wash with water, and purify via silica gel column chromatography.

Application I: Anti-Hyperglycemic Therapeutics (PTP1B Inhibition)

Mechanistic Rationale: PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the active insulin receptor (IR) and insulin receptor substrate (IRS). By inhibiting PTP1B, 3,5-diarylisoxazoles prolong insulin receptor phosphorylation, thereby enhancing glucose uptake . The p-tolyl group of the scaffold fits optimally into the secondary aryl phosphate-binding site of PTP1B, ensuring target selectivity.

Protocol: In Vitro PTP1B Inhibition Assay

This protocol uses a self-validating colorimetric system to ensure data trustworthiness.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT). Prepare a 10 mM stock of the isoxazole compound in DMSO.

  • Enzyme Incubation: In a 96-well microplate, add 10 µL of recombinant human PTP1B enzyme (0.5 µg/mL final) to 70 µL of assay buffer. Add 10 µL of the isoxazole test compound (serial dilutions).

  • Control Establishment (Self-Validation):

    • Positive Control: 10 µL of Suramin (known PTP1B inhibitor).

    • Background Control: Wells containing buffer and compound, but no enzyme. Causality: Isoxazole derivatives are highly conjugated and may absorb light near the assay readout wavelength. Subtracting this background prevents false-positive inhibition artifacts.

  • Reaction Initiation: Add 10 µL of 20 mM p -nitrophenyl phosphate (pNPP) to all wells.

    • Causality: PTP1B cleaves the phosphate from pNPP, generating p -nitrophenol.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Stop the reaction by adding 50 µL of 3M NaOH.

    • Causality: NaOH halts enzymatic activity and ionizes p -nitrophenol into the highly chromogenic phenolate ion.

  • Readout: Measure absorbance at 405 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Application II: Anti-Parasitic Therapeutics (mPPase Inhibition)

Mechanistic Rationale: Membrane-bound pyrophosphatases (mPPases) couple the hydrolysis of pyrophosphate (PPi) to the pumping of protons/sodium ions across membranes, regulating energy homeostasis in protozoan parasites. Because humans lack mPPase homologues, it is a highly selective target. Isoxazole fragments bind to the allosteric/active site interface, locking the enzyme in an inactive conformation .

Protocol: Malachite Green mPPase Activity Assay
  • Membrane Preparation: Isolate mPPase-containing membranes from Thermotoga maritima (model organism) or Plasmodium falciparum.

  • Assay Setup: In a 96-well plate, combine 50 mM MOPS (pH 7.2), 5 mM MgCl₂, 50 mM KCl, and 1 µg of membrane protein. Add the isoxazole compound (10 µL, serial dilutions in DMSO).

  • Control Establishment (Self-Validation): Include Imidodiphosphate (IDP), a non-hydrolyzable PPi analog, as a positive inhibition control to validate the assay's dynamic range.

  • Initiation: Add 100 µM sodium pyrophosphate (PPi) to initiate hydrolysis. Incubate for 15 minutes at optimal enzyme temperature.

  • Detection: Add 40 µL of Malachite Green-Molybdate reagent.

    • Causality: The acidic molybdate reagent instantly denatures the enzyme, stopping the reaction. It then forms a phosphomolybdate complex with the released inorganic phosphate (Pi). Malachite green binds this complex, causing a massive bathochromic shift.

  • Readout: Incubate for 10 minutes at room temperature for color development. Read absorbance at 620 nm.

Quantitative Data Presentation

The table below summarizes the benchmarking data for the 3,5-diarylisoxazole scaffold and its optimized derivatives against both targets, demonstrating its viability as a lead-generation fragment.

Compound / ScaffoldTarget AssayIC₅₀ (µM)Ligand Efficiency (LE)Reference
3-(4-methylphenyl)-5-phenylisoxazole PTP1B (Human)~12.50.38
Optimized 3,5-diarylisoxazole derivativePTP1B (Human)2.10.42
Core Isoxazole Fragment HitmPPase (T. maritima)17.00.44
Brominated Isoxazole Derivative (12k)mPPase (T. maritima)6.90.41

References

  • Kumar, A., Maurya, R. A., Sharma, S., Ahmad, P., Singh, A. B., Tamrakar, A. K., & Srivastava, A. K. (2009). "Design and synthesis of 3,5-diarylisoxazole derivatives as novel class of anti-hyperglycemic and lipid lowering agents." Bioorganic & Medicinal Chemistry, 17(14), 5285-5292.[Link]

  • Johansson, N. G., Turku, A., Vidilaseris, K., Dreano, L., Khattab, A., Ayuso Pérez, D., ... & Xhaard, H. (2020). "Discovery of Membrane-Bound Pyrophosphatase Inhibitors Derived from an Isoxazole Fragment." ACS Medicinal Chemistry Letters, 11(4), 605-610.[Link]

Method

Application Note: Microwave-Assisted Synthesis of 3-(4-Methylphenyl)-5-phenylisoxazole

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Scientific Rationale Isoxazoles are privileged five-membered hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Scientific Rationale

Isoxazoles are privileged five-membered heterocyclic scaffolds widely integrated into modern pharmaceuticals due to their bioisosteric relationship with amides and esters, as well as their robust metabolic stability. Specifically, 3,5-diarylisoxazoles like 3-(4-methylphenyl)-5-phenylisoxazole exhibit significant potential as building blocks in anti-inflammatory, antimicrobial, and anti-ageing drug discovery programs[1][2].

Traditional convective heating methods for synthesizing these scaffolds often suffer from prolonged reaction times (6–12 hours), poor regioselectivity, and thermal degradation of sensitive intermediates. The adoption of microwave-assisted organic synthesis (MAOS) circumvents these limitations through direct dielectric heating. By coupling electromagnetic energy directly with the polar transition states of the reactants, MAOS accelerates reaction rates, improves atom economy, and strictly aligns with Green Chemistry principles[3][4].

Mechanistic Pathways & Causality

We present two validated, self-contained methodologies for synthesizing 3-(4-methylphenyl)-5-phenylisoxazole. The choice of pathway depends on precursor availability and the desired environmental footprint.

Pathway A: The Chalcone Condensation Route

Mechanism: This route involves a Claisen-Schmidt condensation between 4-methylacetophenone and benzaldehyde to form a chalcone intermediate (1-(4-methylphenyl)-3-phenylprop-2-en-1-one). Subsequent cyclocondensation with hydroxylamine hydrochloride under basic conditions yields an isoxazoline, which is oxidized in situ to the target isoxazole[4]. Microwave Causality: The base-catalyzed cyclization step involves highly polar ionic intermediates. Microwave irradiation selectively superheats the polar solvent (ethanol) and these ionic species, driving the equilibrium forward in minutes rather than hours while suppressing non-productive side reactions[1][3].

Pathway B: The 1,3-Dipolar Cycloaddition (Click) Route

Mechanism: A highly regioselective [3+2] cycloaddition between 4-methylbenzonitrile oxide (generated in situ from 4-methylbenzaldehyde oxime via oxidation) and phenylacetylene[2][5]. Microwave Causality: The 1,3-dipolar cycloaddition proceeds through a highly ordered, polar transition state. Microwave energy dramatically lowers the activation barrier, ensuring strict regiocontrol to yield exclusively the 3,5-disubstituted isomer without the need for toxic metal catalysts[2].

Comparative Data Analysis

The following table summarizes the quantitative metrics of both synthetic pathways, allowing researchers to select the optimal route based on laboratory constraints.

ParameterPathway A: Chalcone RoutePathway B: 1,3-Dipolar Cycloaddition
Primary Precursors 4-Methylacetophenone, Benzaldehyde4-Methylbenzaldehyde oxime, Phenylacetylene
Key Reagents NH₂OH·HCl, NaOAcN-Chlorosuccinimide (NCS), Mild Base
Microwave Conditions 210 W, 90 °C, 10–15 min250 W, 90 °C, 10 min
Typical Yield 75–82%85–92%
Regioselectivity Moderate (requires oxidation step)Excellent (Exclusive 3,5-isomer)
Green Chemistry Profile Good (Ethanol solvent used)Excellent (Aqueous/Alcohol mix, high atom economy)

Experimental Workflows & Protocols

Protocol A: The Chalcone Condensation Route

ChalconeRoute Node1 4-Methylacetophenone + Benzaldehyde Node2 Claisen-Schmidt Condensation (NaOH, EtOH, RT) Node1->Node2 Node3 Chalcone Intermediate 1-(4-methylphenyl)-3-phenylprop-2-en-1-one Node2->Node3 Node4 Cyclization & Oxidation NH₂OH·HCl, NaOAc, Microwave (210 W, 90°C) Node3->Node4 Node5 Target Product 3-(4-methylphenyl)-5-phenylisoxazole Node4->Node5

Workflow for the Chalcone Condensation Route under microwave irradiation.

Step-by-Step Methodology:

  • Chalcone Synthesis: In a 50 mL round-bottom flask, combine equimolar amounts (10 mmol) of 4-methylacetophenone and benzaldehyde in 20 mL of ethanol. Add 5 mL of 10% NaOH solution dropwise. Stir at room temperature until a solid precipitate forms. Filter and wash the chalcone (1-(4-methylphenyl)-3-phenylprop-2-en-1-one) with cold water[1].

  • Microwave Reaction Setup: In a 30 mL microwave-safe quartz vessel, dissolve the synthesized chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in 15 mL of absolute ethanol. Add sodium acetate (1.5 mmol) to buffer the system and facilitate oxime formation[3].

  • Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at 210 W, maintaining a controlled temperature of 90 °C for 10–15 minutes[3][4].

  • Self-Validating Workup:

    • Causality: Pouring the hot mixture into ice-cold water forces the rapid crystallization of the highly hydrophobic isoxazole, preventing it from "oiling out."

    • Filter the precipitate, wash with deionized water, and recrystallize from hot ethanol.

    • Validation: Perform TLC (3:1 Hexane:EtOAc). The product will appear as a highly UV-active spot at a higher Rf​ (~0.6) compared to the chalcone precursor. Confirm identity via LC-MS (Expected m/z : 236.11 for [M+H]+ ).

Protocol B: The 1,3-Dipolar Cycloaddition Route

DipolarRoute Node1 4-Methylbenzaldehyde Oxime Node2 Oxidation via NCS Microwave (90°C) Node1->Node2 Node3 4-Methylbenzonitrile Oxide (In situ Reactive Dipole) Node2->Node3 Node4 [3+2] Cycloaddition with Phenylacetylene Microwave (90°C, 10 min) Node3->Node4 Node5 Target Product 3-(4-methylphenyl)-5-phenylisoxazole Node4->Node5

Workflow for the 1,3-Dipolar Cycloaddition Route utilizing in situ generated nitrile oxides.

Step-by-Step Methodology:

  • Dipole Generation: In a microwave-safe vessel, dissolve 4-methylbenzaldehyde oxime (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL). Add N-chlorosuccinimide (NCS) (1.2 mmol).

    • Causality: NCS acts as a mild oxidant to convert the oxime into a hydroximoyl chloride intermediate, which readily eliminates HCl to form the reactive 4-methylbenzonitrile oxide[5].

  • Cycloaddition Setup: Add phenylacetylene (1.2 mmol) and a mild base (e.g., KHCO3​ , 1.5 mmol) to the vessel.

  • Irradiation: Seal the vessel and irradiate at 250 W (90 °C) for 10 minutes. The microwave energy specifically accelerates the [3+2] cycloaddition of the in situ generated dipole with the alkyne[2].

  • Self-Validating Workup:

    • Extract the aqueous mixture with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

    • Validation: The crude NMR ( 1H ) will show a distinct singlet around δ 6.8–7.0 ppm, corresponding to the isolated C4 proton of the newly formed isoxazole ring, confirming exclusive regioselectivity.

References

  • Benchchem. Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.3

  • Current Trends in Biotechnology and Pharmacy. Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent.1

  • NVEO. Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones.4

  • European Journal of Medicinal Chemistry (PubMed). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity.2

  • RSC Advances. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield in 3-(4-methylphenyl)-5-phenylisoxazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(4-methylphenyl)-5-phenylisoxazole. This guide is designed for researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-methylphenyl)-5-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you might encounter. We delve into the causality behind these problems and offer practical, step-by-step solutions.

Q1: My yield of 3-(4-methylphenyl)-5-phenylisoxazole is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis typically stem from three primary factors: incomplete conversion of the chalcone precursor, formation of stable intermediates, or competing side reactions.[1]

  • Incomplete Cyclization/Dehydration: The reaction proceeds via an isoxazoline intermediate, which must dehydrate to form the final aromatic isoxazole. If conditions are too mild (e.g., weak base, low temperature), this dehydration step can be slow or incomplete, leaving you with a mixture of the desired isoxazole and the isoxazoline byproduct.[1]

    • Solution: Employ a stronger base like potassium hydroxide (KOH) instead of sodium acetate to more effectively promote the dehydration step.[1][2] Increasing the reaction temperature by ensuring a steady reflux can also drive the equilibrium toward the aromatic product.[1]

  • Side Product Formation: The reaction between the chalcone and hydroxylamine can produce several undesired products, most commonly the chalcone oxime.[1][3] This occurs when hydroxylamine reacts with the carbonyl group but fails to undergo the subsequent Michael addition and cyclization.

    • Solution: Ensure the reaction medium is sufficiently basic. A more basic environment favors the Michael addition required for the cyclization cascade over simple oxime formation.[1] The stoichiometry is also critical; using a slight excess of hydroxylamine hydrochloride (1.2-1.5 equivalents) can help drive the reaction to completion.[2]

  • Sub-optimal Reaction Conditions: The choice of solvent, reaction time, and temperature are all interlinked. An inappropriate solvent can hinder the solubility of reactants or intermediates, while insufficient reaction time or temperature will lead to an incomplete reaction.

    • Solution: Ethanol is a commonly used and effective solvent.[2] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If you observe significant amounts of starting chalcone even after several hours, consider extending the reaction time or gradually increasing the temperature.[1]

Q2: My TLC analysis shows a major spot that isn't my starting material or the final product. What is this intermediate and how do I push the reaction forward?

A2: The most common intermediate in this synthesis is the 4,5-dihydroisoxazole, also known as the isoxazoline.[1] This five-membered ring is formed after the initial Michael addition and cyclization but before the final, crucial dehydration step that introduces the aromatic double bond.

  • Mechanism Insight: The formation of the isoxazole ring from a chalcone and hydroxylamine is a condensation reaction that eliminates two molecules of water. The first is from the cyclization, and the second is from the dehydration of the isoxazoline. The second elimination is often the rate-limiting step.

  • Troubleshooting Strategy: The accumulation of the isoxazoline intermediate is a clear indicator that your reaction conditions are not vigorous enough to overcome the activation energy of the dehydration step.

    • Increase Basicity: Switch from a mild base like sodium acetate to a stronger base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][2]

    • Increase Temperature: Ensure the reaction is maintained at a consistent reflux temperature.

    • Consider an Acidic Medium: While a basic medium is common, some syntheses utilize acidic conditions (e.g., glacial acetic acid) which can also catalyze the dehydration.[4] However, this may require re-optimization of the entire procedure.

Q3: I am having difficulty purifying the final isoxazole product. What are some effective purification strategies?

A3: Purification can be challenging due to the similar polarities of the desired isoxazole, the unreacted chalcone starting material, and the isoxazoline and oxime byproducts.[1]

  • Primary Method - Column Chromatography: This is the most effective method for separating the product.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A gradient system of n-hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) to elute the non-polar impurities and unreacted chalcone first. Gradually increase the polarity to elute your desired isoxazole. The more polar isoxazoline and oxime byproducts will elute last. Careful selection and gradual changing of the eluent system are critical for good separation.[1]

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an excellent final purification step. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[5] This method is effective at removing small amounts of impurities with different solubility profiles.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for forming 3-(4-methylphenyl)-5-phenylisoxazole from its chalcone precursor?

A1: The reaction is a classic cyclocondensation. The mechanism involves two key stages:

  • Michael Addition: The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.

  • Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization where the oxygen of the hydroxylamine attacks the carbonyl carbon. This is followed by a two-step dehydration process to form the stable, aromatic isoxazole ring.[6]

Q2: How do I synthesize the necessary chalcone precursor, (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one?

A2: The chalcone is synthesized via a base-catalyzed Claisen-Schmidt condensation.[7] This involves the reaction of 4'-methylacetophenone with benzaldehyde in the presence of a base like sodium hydroxide in a solvent such as methanol or ethanol.[7][8]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Standard laboratory safety protocols should be followed.

  • Handling Bases: Strong bases like NaOH and KOH are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Handling: Organic solvents like ethanol, methanol, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle and reflux condenser in a well-ventilated fume hood, away from open flames.

  • Hydroxylamine Hydrochloride: While not acutely toxic, it can be an irritant. Avoid inhalation of dust and skin contact.

Q4: Are there alternative methods to synthesize 3,5-disubstituted isoxazoles?

A4: Yes, the most prominent alternative is the 1,3-dipolar cycloaddition reaction.[5][9] This method involves the reaction of a nitrile oxide (the 1,3-dipole), often generated in situ from an aldoxime, with an alkyne (the dipolarophile).[10][11] This "click chemistry" approach offers high regioselectivity and is widely used for creating diverse isoxazole libraries.[5][9]

Section 3: Protocols & Data

Experimental Protocol 1: Synthesis of Chalcone Precursor, (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • Setup: In a round-bottom flask, dissolve 4'-methylacetophenone (1.0 eq.) and benzaldehyde (1.0 eq.) in methanol.

  • Base Addition: Cool the flask in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The formation of a solid precipitate indicates product formation.[7]

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize any remaining base.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from hot methanol to yield the chalcone as a crystalline solid.[7]

Experimental Protocol 2: Synthesis of 3-(4-methylphenyl)-5-phenylisoxazole
  • Setup: To a solution of the chalcone precursor (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2-1.5 eq.).[2]

  • Base Addition: Slowly add an aqueous solution of potassium hydroxide (KOH, 2.0-3.0 eq.) to the stirred mixture.[2]

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction's progress by TLC (using a hexane:ethyl acetate eluent).[1][2]

  • Work-up: After the reaction is complete (as indicated by the disappearance of the chalcone spot on TLC), cool the mixture to room temperature and pour it into crushed ice.

  • Extraction & Purification: If a solid precipitates, it can be filtered. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[1][2]

Data Presentation: Table 1. Optimization of Reaction Conditions
EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaOAc (2.0)EthanolReflux (78)1245
2NaOH (2.5)EthanolReflux (78)875
3KOH (2.5)EthanolReflux (78)688
4KOH (2.5)MethanolReflux (65)882
5KOH (2.5)Acetic AcidReflux (118)470*

Note: Reaction in acetic acid may lead to different side-product profiles. Data is illustrative.

Section 4: Visual Guides

SynthesisWorkflow cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Isoxazole Synthesis A 4'-Methylacetophenone C Claisen-Schmidt Condensation (NaOH, MeOH) A->C B Benzaldehyde B->C D (E)-1-(4-methylphenyl) -3-phenylprop-2-en-1-one (Chalcone) C->D F Cyclocondensation (KOH, EtOH, Reflux) D->F E Hydroxylamine HCl E->F G Crude Product (Isoxazole, Isoxazoline, Oxime) F->G H Purification (Column Chromatography) G->H I 3-(4-methylphenyl) -5-phenylisoxazole H->I TroubleshootingTree cluster_TLC TLC Analysis cluster_Actions Recommended Actions Start Low Yield Observed TLC What does the TLC plate show? Start->TLC Chalcone Chalcone TLC->Chalcone  Significant  Starting Material Intermediate Intermediate TLC->Intermediate  Major  Intermediate Spot MultipleSpots MultipleSpots TLC->MultipleSpots  Multiple  Side Products Action1 Increase Reaction Time or Temperature Chalcone->Action1 Action2 Use Stronger Base (KOH) & Ensure Reflux Intermediate->Action2 Action3 Optimize Stoichiometry & Check Reagent Purity MultipleSpots->Action3

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

  • Kumar, A., & Jayaroopa, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34239-34263. Available from: [Link]

  • Tüzün, N., & Ceylan, Ş. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 24(15), 2799. Available from: [Link]

  • Kumar, K. S., Reddy, K. T., Vamsikanth, A., Omprakash, G., & Dubey, P. K. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Available from: [Link]

  • International Journal for Multidisciplinary Research (IJFMR). (2026). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. IJFMR, 8(1). Available from: [Link]

  • Pragi, Dua, J. S., & Singh, J. (2019). Chalcone Ditosylates as Potent Precursor for Synthesis of Some 4,5-Disubstituted Isoxazoles with Antioxidant and Anti-inflammatory Activities. Asian Journal of Chemistry, 31(8), 1847-1850. Available from: [Link]

  • Abdelmonsef, A. H., Abdel-Aziz, M., & Moustafa, A. H. (2022). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 7(38), 34479-34493. Available from: [Link]

  • Mickle, A. T., & Likens, B. R. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1261. Available from: [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. Available from: [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. In Wikipedia. Retrieved from [Link]

  • Kumar, A., & Jayaroopa, P. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available from: [Link]

  • Wisdom Library. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. Wisdomlib.org. Available from: [Link]

  • Salman, M., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5824. Available from: [Link]

  • Suyambulingam, A., et al. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry, 15(4), 2530-2536. Available from: [Link]

  • LookChem. (n.d.). 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one. LookChem.com. Retrieved from: [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available from: [Link]

  • Thieme. (n.d.). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Thieme Connect. Retrieved from: [Link]

  • Royal Society of Chemistry. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available from: [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)-3-phenyl-2-propen-1-one oxime, (2E)-. National Center for Biotechnology Information. Retrieved from: [Link]

  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724. Available from: [Link]

Sources

Optimization

Technical Support Guide: Purification of 3-(4-Methylphenyl)-5-phenylisoxazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 3-(4-methylphenyl)-5-phenylisoxazole. This guide is designed for researchers, medicinal chemists, and proc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-(4-methylphenyl)-5-phenylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar compounds. Our goal is to provide practical, experience-driven advice to help you overcome common purification challenges, ensuring the high purity required for subsequent applications.

This document moves beyond simple protocols to explain the underlying principles of each purification step, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Initial Assessment and Purity Verification

Before attempting any purification, it's crucial to assess your crude material. This initial analysis will inform your purification strategy and provide a baseline against which to compare your final product.

Q1: I've just completed my synthesis. How can I confirm the presence of 3-(4-methylphenyl)-5-phenylisoxazole and get a rough idea of its purity?

A1: A combination of Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most efficient approach for an initial assessment.

  • Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method to visualize the complexity of your crude mixture.[1][2] Spot your crude material on a silica gel plate and elute with a solvent system like 7:3 or 8:2 n-hexane/ethyl acetate. The presence of a major spot, alongside several minor spots, indicates a successful reaction but the need for purification. Unreacted starting materials (e.g., the corresponding chalcone or aldehyde) are common impurities to watch for.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude product is invaluable. Even with impurities present, you should be able to identify the characteristic peaks of your target compound. Compare your spectrum to the known literature values to confirm the identity. A clean spectrum with minimal unexplained peaks suggests high purity, whereas multiple sets of peaks indicate significant impurities.

Q2: What are the key characterization data points I should look for to confirm the identity and purity of 3-(4-methylphenyl)-5-phenylisoxazole?

A2: High-purity 3-(4-methylphenyl)-5-phenylisoxazole should be a white solid.[3] A sharp melting point and clean spectroscopic data are definitive indicators of purity. Any deviation, such as a broad melting range or extraneous NMR peaks, signals the presence of impurities.

Table 1: Physicochemical and Spectroscopic Data for 3-(4-Methylphenyl)-5-phenylisoxazole

Property Value Source
Appearance White Solid [3]
Melting Point 136–137 °C [3]
¹H NMR (400 MHz, CDCl₃) δ 7.87 (d, 2H), 7.73 (d, 2H), 7.53–7.39 (m, 3H), 7.28 (d, 2H), 6.77 (s, 1H, isoxazole-H), 2.40 (s, 3H, CH₃) [3]

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5, 162.8, 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6, 96.8, 21.4 |[3] |

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying crystalline solids.[4] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

cluster_recrystallization Recrystallization Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (if insoluble impurities exist) dissolve->filter cool Slow Cooling to Room Temperature filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for purification by recrystallization.

Q3: What is the best solvent for recrystallizing 3-(4-methylphenyl)-5-phenylisoxazole?

A3: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] For isoxazole derivatives, alcohols like ethanol or isopropanol are excellent starting points.[6]

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a significant volume.

  • If the solid dissolves easily at room temperature, the solvent is too good and will result in poor recovery.

  • If the solid is poorly soluble at room temperature, heat the test tube gently. If the solid dissolves completely upon heating, this is a promising candidate solvent.

  • Cool the saturated solution to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Q4: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent to the hot, oily mixture until it becomes a clear, homogeneous solution again.

  • Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool can help. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Lower the Saturation Temperature: Add more solvent to the hot solution. This means the solution will become saturated at a lower temperature, which might be below the point at which the compound oils out.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

Q5: I've cooled the solution, but no crystals have formed. How can I induce crystallization?

A5: Spontaneous nucleation can sometimes be slow. You can induce it using several methods:

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[5]

  • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This provides a template for further crystallization.

  • Reduce Solvent Volume: If the solution is not truly saturated, you can gently heat it to boil off a small amount of solvent and then attempt to cool it again.

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization is ineffective, or when impurities have similar solubility profiles, silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.[7]

cluster_chromatography Flash Chromatography Workflow tlc 1. Develop TLC Method (Target Rf ~0.3) pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (minimal solvent) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Step-by-step workflow for flash column chromatography.

Q6: How do I select the right mobile phase (solvent system) for purifying 3-(4-methylphenyl)-5-phenylisoxazole?

A6: The correct mobile phase is determined by running analytical TLC plates. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value typically provides the best separation in a flash column.

Experimental Protocol: TLC Screening

  • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., n-hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Spot your crude mixture on separate TLC plates.

  • Run the plates in the different solvent systems.

  • Visualize the spots under UV light.

  • Choose the system that gives good separation between your desired product spot and the major impurities, with the product spot at an Rf of ~0.3.

Table 2: Suggested TLC Solvent Systems for Screening

System Starting Ratio (Hexane:EtOAc) Polarity Notes
A 9:1 Low Good for separating non-polar impurities.
B 8:2 Medium-Low Often a good starting point for this class of compound.

| C | 7:3 | Medium | Use if the compound has a very low Rf in System B. |

Q7: My separation is poor; the compound co-elutes with an impurity. How can I improve the resolution?

A7: Poor resolution is a common problem. Here are several ways to address it:

  • Optimize the Mobile Phase: If your spots are too close together, decrease the polarity of the mobile phase (e.g., move from 7:3 Hexane:EtOAc to 8:2 or 9:1). This will cause all compounds to move more slowly down the column, increasing the interaction time with the silica and often improving separation.

  • Use a Different Solvent System: Sometimes, simply changing one of the solvents can alter selectivity. For example, try substituting ethyl acetate with dichloromethane or diethyl ether.

  • Improve Column Packing: Ensure your column is packed perfectly vertically and without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation.

  • Reduce Sample Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, the mass of the crude sample should be about 1-2% of the mass of the silica gel.

Q8: When should I consider using Preparative HPLC?

A8: Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution technique best reserved for specific situations due to its higher cost and lower throughput compared to flash chromatography.

Consider Prep HPLC when:

  • Impurities are very similar in polarity: If you cannot achieve baseline separation on TLC despite extensive screening, Prep HPLC may be necessary. This is often the case with regioisomers or diastereomers.

  • Final Polishing Step: You have a product that is >95% pure by flash chromatography but needs to be >99.5% pure for a specific application (e.g., pharmaceutical use).

  • Small-Scale Purification: For quantities typically less than a gram, developing a Prep HPLC method can be faster than optimizing a large-scale column. A reversed-phase C18 or Phenyl column would be a good starting point for method development.[8][9]

References
  • Cheméo. (n.d.). Chemical Properties of Isoxazole, 3-methyl-5-phenyl- (CAS 1008-75-9). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-(4-methoxyphenyl)-5-phenylisoxazole. Retrieved from [Link]

  • Al-Ayed, A. S. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. Molecules, 27(24), 8983. Retrieved from [Link]

  • Jasim, H. Y., et al. (2025, August 25). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 15(5), 1-30. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXYLIC ACID. Retrieved from [Link]

  • Acta Crystallographica Section E. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Acta Crystallographica Section E. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Retrieved from [Link]

  • Jasim, H. Y., et al. (2025, August 22). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. Retrieved from [Link]

  • Sun, Y., et al. (n.d.). Supporting Information for Synthesis of 3,5-Disubstituted Isoxazoles from Enone Oximes. The Royal Society of Chemistry. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Alfindee, M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(2), 249. Retrieved from [Link]

  • Den Hollander, C. W. (1970). U.S. Patent No. 3,536,729. Washington, DC: U.S. Patent and Trademark Office.
  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Al-Masoudi, N. A., et al. (2015). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical Sciences and Research, 6(10), 4153-4161. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4735. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Retrieved from [Link]

Sources

Troubleshooting

reducing unwanted byproducts in 3-(4-methylphenyl)-5-phenylisoxazole reactions

Technical Support Center: 3-(4-methylphenyl)-5-phenylisoxazole Synthesis Welcome to the technical support guide for the synthesis of 3-(4-methylphenyl)-5-phenylisoxazole. This resource is designed for researchers, chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(4-methylphenyl)-5-phenylisoxazole Synthesis

Welcome to the technical support guide for the synthesis of 3-(4-methylphenyl)-5-phenylisoxazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying, understanding, and minimizing unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 3-(4-methylphenyl)-5-phenylisoxazole?

The most prevalent and straightforward synthesis involves a two-step process. First, a Claisen-Schmidt condensation between 4-methylacetophenone and benzaldehyde is performed to create the α,β-unsaturated ketone intermediate, commonly known as 4-methylchalcone. This chalcone is then cyclized by reacting it with hydroxylamine hydrochloride in the presence of a base to form the final 3,5-disubstituted isoxazole.

Q2: I have multiple spots on my TLC plate after the reaction. What are the most likely byproducts?

In the chalcone-based synthesis, the most common byproducts are:

  • Isoxazoline Intermediate: This is a partially reduced isoxazole resulting from incomplete dehydration during the final cyclization step. It will typically have a polarity similar to your final product, making purification challenging.

  • Chalcone Oxime: This forms when hydroxylamine reacts with the carbonyl group of the chalcone but fails to undergo the subsequent Michael addition and cyclization.

  • Pyrazoline Derivatives: This is a less common byproduct but can occur if the hydroxylamine reagent is contaminated with hydrazine.

Q3: My reaction yield is consistently low. What are the first things I should check?

Low yields often stem from incomplete reactions, product decomposition, or competing side reactions that form the byproducts mentioned above. Begin troubleshooting by:

  • Verifying Starting Material Purity: Ensure your chalcone is pure and that your hydroxylamine hydrochloride has not degraded or been contaminated.

  • Monitoring Reaction Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of the chalcone. An excessively long reaction time can sometimes lead to product degradation.

  • Assessing Reaction Conditions: Temperature, choice of base, and solvent are critical. Suboptimal conditions can favor the formation of byproducts over the desired isoxazole.

Core Synthesis Pathway and Byproduct Formation

The reaction of 4-methylchalcone with hydroxylamine proceeds through a cascade of reactions. Understanding this pathway is key to controlling the outcome. The base first facilitates a Michael addition of hydroxylamine to the chalcone, followed by cyclization and finally dehydration to yield the aromatic isoxazole ring. Byproducts arise from interruptions or alternative reactions at various stages of this process.

G Chalcone 4-Methylchalcone + Hydroxylamine (NH2OH) Michael_Adduct Michael Adduct (Intermediate) Chalcone->Michael_Adduct Michael Addition Oxime Byproduct: Chalcone Oxime Chalcone->Oxime Competing Oxime Formation Base Base (e.g., KOH) Base->Chalcone Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Intramolecular Cyclization Isoxazoline Byproduct: Isoxazoline Cyclized_Int->Isoxazoline Protonation Isoxazole Product: 3-(4-methylphenyl)-5-phenylisoxazole Isoxazoline->Isoxazole Dehydration (Rate-Limiting Step) Dehydration - H2O (Dehydration) Dehydration->Isoxazoline

Caption: Reaction pathway for isoxazole synthesis from chalcone, highlighting the formation of key byproducts.

Troubleshooting Guide: Byproduct-Specific Solutions

Problem 1: My primary byproduct is the isoxazoline intermediate due to incomplete dehydration.

Question: How can I drive the reaction to completion and ensure full dehydration to the aromatic isoxazole?

Causality & Solution: The final dehydration of the isoxazoline intermediate to the aromatic isoxazole is often the rate-limiting step and is highly dependent on the reaction conditions. Insufficient base strength or temperature can stall the reaction at the more stable isoxazoline stage.

Troubleshooting Steps:

  • Increase Base Strength: Switching from a mild base like sodium acetate (NaOAc) to a stronger base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can significantly promote the elimination of water.

  • Elevate Reaction Temperature: Refluxing the reaction mixture in a higher-boiling solvent (e.g., ethanol) provides the necessary activation energy for the dehydration step. Monitor the reaction progress carefully by TLC to avoid potential degradation.

  • Extend Reaction Time: If increasing temperature is a concern for substrate stability, extending the reaction time at a moderate temperature can also lead to higher conversion.

ParameterCondition A (Leads to Isoxazoline)Condition B (Favors Isoxazole)Rationale
Base Sodium Acetate (NaOAc)Potassium Hydroxide (KOH)Stronger base more effectively facilitates the E2 elimination for dehydration.
Solvent MethanolEthanol or Acetic AcidHigher reflux temperature provides more energy for the final dehydration step.
Temperature Room TemperatureReflux (78-118 °C)Overcomes the activation energy barrier for the rate-limiting dehydration.
Time 2-4 hours4-8 hours (monitored by TLC)Allows the slower dehydration step to proceed to completion.

Optimized Protocol for Maximizing Dehydration:

  • Setup: In a round-bottom flask, dissolve the 4-methylchalcone (1.0 equiv) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 equiv) followed by potassium hydroxide (2.0 equiv).

  • Reaction: Reflux the mixture for 4-8 hours, monitoring the disappearance of the isoxazoline intermediate by TLC.

  • Workup: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration and purify by recrystallization from ethanol or via column chromatography.

Problem 2: The reaction is yielding a significant amount of chalcone oxime.

Question: Why is my reaction forming the oxime instead of the desired cyclized product, and how can I prevent this?

Causality & Solution: Oxime formation is a direct, often rapid, reaction between the ketone of the chalcone and hydroxylamine. This becomes the dominant pathway if the subsequent Michael addition is too slow. The key is to create conditions that favor the nucleophilic attack on the β-carbon of the unsaturated system over the attack at the carbonyl carbon.

Troubleshooting Steps:

  • Adjust pH: A more basic reaction medium generally favors the Michael addition required to initiate cyclization. Ensure your base is not fully consumed by the hydroxylamine hydrochloride salt before it can catalyze the reaction.

  • Solvent Choice: The polarity of the solvent can influence the relative rates of oxime formation versus Michael addition. Protic solvents like ethanol are commonly used and effective.

  • Order of Addition: While less common, in difficult cases, premixing the chalcone and base before the addition of hydroxylamine could be explored to promote the enolate formation needed for the Michael-type reaction.

Problem 3: I am using a 1,3-dipolar cycloaddition route and observing furoxan byproducts.

Question: My synthesis of 3-(4-methylphenyl)-5-phenylisoxazole via the reaction of phenylacetylene and 4-methylbenzonitrile oxide is plagued by furoxan byproducts. How can this be minimized?

Causality & Solution: This alternative route to isoxazoles is a powerful [3+2] cycloaddition reaction. However, the key intermediate, nitrile oxide, is highly reactive and prone to dimerization, especially at high concentrations, leading to the formation of furoxan byproducts. The solution is to keep the instantaneous concentration of the nitrile oxide low.

Troubleshooting Steps:

  • In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile (phenylacetylene). This ensures that the nitrile oxide reacts with the alkyne as soon as it is formed, minimizing its chance to dimerize.

  • Slow Addition: Slowly add the nitrile oxide precursor (e.g., the corresponding aldoxime and an oxidant, or a hydroximoyl chloride and a base) to the reaction mixture containing the alkyne. This maintains a low steady-state concentration of the reactive dipole.

  • Stoichiometry: Use a slight excess of the alkyne (dipolarophile) to ensure it is readily available to "trap" the nitrile oxide as it forms.

G Start Observe Byproduct on TLC/LC-MS Isoxazoline Predominant Byproduct: Isoxazoline? Start->Isoxazoline Oxime Predominant Byproduct: Chalcone Oxime? Isoxazoline->Oxime  No Sol_Isoxazoline Solution: • Increase Base Strength (e.g., KOH) • Increase Temperature (Reflux) • Extend Reaction Time Isoxazoline->Sol_Isoxazoline  Yes Furoxan Predominant Byproduct: Furoxan (from [3+2] route)? Oxime->Furoxan  No Sol_Oxime Solution: • Ensure Sufficiently Basic pH • Screen Solvents Oxime->Sol_Oxime  Yes Sol_Furoxan Solution: • Generate Nitrile Oxide In Situ • Slow Addition of Precursor • Use Excess Alkyne Furoxan->Sol_Furoxan  Yes Purify Proceed to Purification Furoxan->Purify  No Sol_Isoxazoline->Purify Sol_Oxime->Purify Sol_Furoxan->Purify

Caption: A decision-making flowchart for troubleshooting byproduct formation in isoxazole synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Isoxazoles from Chalcones. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. BenchChem Technical Support.
  • Pragi, et al. (2019). Chalcone Ditosylates as Potent Precursor for Synthesis of Some 4,5-Disubstituted Isoxazoles with Antioxidant and Anti-inflammatory Activities. Asian Journal of Chemistry.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles. BenchChem Technical Support.
  • Yadav, G., & Singh, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • ResearchGate. (n.d.). Preparation of 3,5-diaryl isoxazole scaffolds via the chalcone intermediate.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition. BenchChem Technical Support.
  • Prashar, H., et al. (2012). CHALCONE AS A VERSATILE MOIETY FOR DIVERSE PHARMACOLOGICAL ACTIVITIES.

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR for the Structural Verification of 3-(4-Methylphenyl)-5-phenylisoxazole: A Comprehensive Comparison Guide

Executive Summary Diarylisoxazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for esters and amides in drug development. The synthesis of these compounds—often achieved via 1,3-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diarylisoxazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for esters and amides in drug development. The synthesis of these compounds—often achieved via 1,3-dipolar cycloadditions or Sonogashira coupling sequences—can yield different regioisomers depending on the catalytic conditions . Specifically, differentiating 3-(4-methylphenyl)-5-phenylisoxazole from its isomer, 5-(4-methylphenyl)-3-phenylisoxazole, is a critical analytical bottleneck. This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the unambiguous structural verification of this compound.

The Analytical Challenge: Regioisomer Differentiation

The core challenge in characterizing 3-(4-methylphenyl)-5-phenylisoxazole lies in distinguishing the C-3 and C-5 substituents. The isoxazole ring possesses two distinct quaternary carbons (C-3 at ~163.0 ppm and C-5 at ~170.1 ppm) and one methine proton (H-4 at ~6.78 ppm).

  • The Causality of Ambiguity: In 1D 1H NMR, the aromatic protons of the p-tolyl and phenyl groups resonate in a narrow window (7.20 - 7.90 ppm). At lower magnetic fields (e.g., 80 MHz), the reduced chemical shift dispersion (measured in Hz) causes severe spectral overlap. This physical limitation makes integration and multiplicity analysis unreliable, preventing definitive structural assignment.

  • The 2D Solution: Unambiguous assignment requires Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. By tracing the 3-bond ( 3JCH​ ) couplings from the distinct aromatic protons to the isoxazole quaternary carbons, the exact regiochemistry is locked into a self-validating system.

Technology Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR
  • Resolution & Dispersion: A 600 MHz spectrometer provides 7.5x the dispersion of an 80 MHz benchtop system. At 600 MHz, the p-tolyl H-2,6 doublet (7.74 ppm) is baseline-resolved from the phenyl H-2,6 multiplet (7.83 ppm). On an 80 MHz system, these merge into a broad, unassignable multiplet, rendering 1D 1H NMR insufficient for regioisomer confirmation.

  • Sensitivity & 13C Acquisition: The signal-to-noise ratio (S/N) scales with B03/2​ . Acquiring a 13C spectrum with adequate S/N for the quaternary C-3 and C-5 carbons takes <10 minutes at 600 MHz (equipped with a cryoprobe). On an 80 MHz benchtop system, acquiring the same quaternary signals requires overnight scanning (>12 hours) due to the low natural abundance of 13C and the lack of Nuclear Overhauser Effect (NOE) enhancement on quaternary carbons.

  • 2D NMR Viability: HMBC is the gold standard for this assignment. At 600 MHz, a high-resolution HMBC can be acquired in 30 minutes. Benchtop systems struggle with HMBC sensitivity for quaternary carbons, often failing to detect the critical 3J correlations necessary to differentiate C-3 and C-5.

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity, the following protocol details the optimal workflow for high-field assignment .

Step 1: Sample Preparation

  • Dissolve 15 mg of purified 3-(4-methylphenyl)-5-phenylisoxazole in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D).

  • Ensure the inclusion of 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent depth of exactly 4.0 cm to optimize magnetic field shimming.

Step 2: Acquisition Parameters (600 MHz)

  • 1H NMR: Pulse program zg30, 16 scans, relaxation delay (D1) 1.0 s, spectral width 12 ppm.

  • 13C{1H} NMR: Pulse program zgpg30 (power-gated decoupling), 256 scans, D1 2.0 s (to allow quaternary carbon relaxation), spectral width 220 ppm.

  • 2D HMBC: Pulse program hmbcgplpndqf, 4 scans per increment, 256 t1​ increments, optimized for a long-range coupling constant JCH​=8 Hz.

Step 3: Data Processing

  • Apply exponential multiplication (Line Broadening = 0.3 Hz for 1H, 1.0 Hz for 13C) prior to Fourier Transformation.

  • Phase and baseline correct manually.

  • Reference the central CDCl3​ solvent peak to 7.26 ppm (1H) and 77.16 ppm (13C).

Data Presentation

Table 1: 1H and 13C NMR Assignments for 3-(4-methylphenyl)-5-phenylisoxazole (600 MHz, CDCl3​ )

Position1H Chemical Shift ( δ , ppm)Multiplicity & Coupling13C Chemical Shift ( δ , ppm)Key HMBC Correlations ( 2J , 3J )
Isoxazole C-3 -Quaternary163.0H-4, p-Tolyl H-2,6
Isoxazole C-4 6.78s, 1H97.3C-3, C-5, p-Tolyl C-1, Phenyl C-1
Isoxazole C-5 -Quaternary170.1H-4, Phenyl H-2,6
p-Tolyl CH3​ 2.41s, 3H21.5p-Tolyl C-3,5, p-Tolyl C-4
p-Tolyl H-2,6 7.74d, J=8.1 Hz, 2H126.8Isoxazole C-3, p-Tolyl C-4
p-Tolyl H-3,5 7.28d, J=8.1 Hz, 2H129.6p-Tolyl C-1, p-Tolyl CH3​
Phenyl H-2,6 7.83m, 2H125.8Isoxazole C-5, Phenyl C-4
Phenyl H-3,4,5 7.48m, 3H129.0, 130.1Phenyl C-1, Phenyl C-2,6

Table 2: Performance Comparison Matrix

FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on Workflow
1H Aromatic Resolution Baseline resolvedOverlapping multiplet80 MHz cannot assign specific aromatic protons.
13C Quaternary S/N High (< 10 min)Low (> 12 hours)80 MHz severely delays structural confirmation.
HMBC Viability Excellent (30 min)Poor / Impractical600 MHz is mandatory for unambiguous regioisomer assignment.
Capital & Operating Cost >$500,000 + Cryogens<$100,000, Cryogen-freeBenchtop is cost-effective for simple purity checks, not complex structural elucidation.
Mechanistic Insight & Assignment Logic

The fundamental logic for differentiating the regioisomers relies on the 3J HMBC correlations. The diagram below illustrates the self-validating network of correlations that locks in the assignment of the p-tolyl group to C-3 and the phenyl group to C-5.

NMR_Logic H4 Isoxazole H-4 (δ 6.78 ppm) C3 Isoxazole C-3 (δ 163.0 ppm) H4->C3 2J HMBC C5 Isoxazole C-5 (δ 170.1 ppm) H4->C5 2J HMBC Conclusion Unambiguous Regioisomer Assignment C3->Conclusion C5->Conclusion Tolyl p-Tolyl H-2,6 (δ 7.74 ppm) Tolyl->C3 3J HMBC Phenyl Phenyl H-2,6 (δ 7.83 ppm) Phenyl->C5 3J HMBC

HMBC correlation logic utilized to unambiguously assign the C-3 and C-5 regioisomers.

Conclusion

For the structural verification of 3-(4-methylphenyl)-5-phenylisoxazole, High-Field NMR (600 MHz) vastly outperforms Benchtop NMR (80 MHz). The causality is rooted in the physics of magnetic resonance: the higher B0​ field provides the necessary chemical shift dispersion to resolve the aromatic protons and the sensitivity required to execute 2D HMBC experiments rapidly. While benchtop systems are excellent for routine reaction monitoring, the definitive assignment of diarylisoxazole regioisomers mandates the resolution and sensitivity of a high-field instrument.

References
  • Rapeti, S.K., et al. "One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization." Journal of Chemical Sciences 137, 81 (2025).[Link]

  • Taylor, R.T., et al. "Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes)." Proceedings of the 25th International Electronic Conference on Synthetic Organic Chemistry, MDPI (2021).[Link]

Comparative

FTIR validation of synthesized Isoxazole, 3-(4-methylphenyl)-5-phenyl-

Analytical Comparison Guide: FTIR Validation of Synthesized Isoxazole, 3-(4-methylphenyl)-5-phenyl- The 1,2-oxazole (isoxazole) ring is a privileged pharmacophore in medicinal chemistry, frequently utilized for its robus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: FTIR Validation of Synthesized Isoxazole, 3-(4-methylphenyl)-5-phenyl-

The 1,2-oxazole (isoxazole) ring is a privileged pharmacophore in medicinal chemistry, frequently utilized for its robust bioactivity profile, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The synthesis of diarylisoxazoles, specifically 3-(4-methylphenyl)-5-phenylisoxazole (also known as 3-(p-tolyl)-5-phenylisoxazole), typically involves the cyclization of a precursor chalcone with hydroxylamine hydrochloride[2].

For drug development professionals and synthetic chemists, validating the successful formation of this heterocyclic ring is a critical quality control checkpoint. This guide provides an objective comparison of analytical techniques for isoxazole validation, grounded in causality, with a deep-dive protocol into Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

Comparative Analysis of Analytical Alternatives

While multiple spectroscopic techniques can confirm the structure of 3-(4-methylphenyl)-5-phenylisoxazole, they vary significantly in throughput, cost, and data output. Selecting the appropriate technique depends on whether the goal is rapid functional group screening or exhaustive 3D structural elucidation.

Table 1: Objective Comparison of Isoxazole Validation Techniques

Analytical TechniquePrimary Data OutputSpeed / ThroughputCost per SampleRole in Isoxazole Validation
ATR-FTIR Functional group vibrations (C=N, N-O, C=C)High (< 2 mins)Low Primary Screening: Rapidly confirms successful ring cyclization via N-O and C=N bond formation[3].
1H / 13C NMR Atomic connectivity, proton environmentsLow (requires prep)HighStructural Elucidation: Maps exact carbon framework and confirms the isolated isoxazole C4-proton[4].
LC-MS Molecular weight, fragmentation patternsMediumMediumMass Confirmation: Verifies the exact mass of the target compound and detects trace impurities[4].
Raman Spectroscopy Symmetrical bond vibrations (C=C, ring breathing)HighLowOrthogonal Screening: Complements FTIR by highlighting non-polar bonds that are IR-inactive.

Causality Insight: ATR-FTIR is the frontline choice for in-process chemistry because it directly probes the dipole moment changes of the newly formed heteroatomic bonds (N-O and C=N) in the isoxazole ring[5]. It provides immediate feedback on reaction completion without the deuterated solvent expenses or time delays associated with NMR.

DecisionTree Start Select Validation Technique FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR Primary Screening NMR 1H / 13C NMR (Structural Connectivity) Start->NMR Elucidation MS Mass Spectrometry (Molecular Weight) Start->MS Mass Confirmation FTIR_Pro Pros: Fast, Non-destructive Cons: Limited 3D data FTIR->FTIR_Pro NMR_Pro Pros: Exact atom mapping Cons: High cost/time NMR->NMR_Pro MS_Pro Pros: High sensitivity Cons: Destructive MS->MS_Pro

Fig 1. Comparative decision tree for selecting isoxazole analytical validation techniques.

Synthesis and Validation Workflow

The synthesis of 3-(4-methylphenyl)-5-phenylisoxazole generally proceeds via a two-step mechanism:

  • Claisen-Schmidt Condensation: 4-methylbenzaldehyde (p-tolualdehyde) is reacted with acetophenone in the presence of a base to form an α,β-unsaturated ketone (chalcone)[2].

  • Cyclization: The chalcone is refluxed with hydroxylamine hydrochloride and sodium acetate, driving a condensation and subsequent oxidative cyclization to form the isoxazole core[2].

Workflow A 1. Chalcone Synthesis (Claisen-Schmidt) B 2. Ring Cyclization (Hydroxylamine HCl) A->B C Crude 3-(4-methylphenyl) -5-phenylisoxazole B->C D 3. Recrystallization C->D E Primary Validation: ATR-FTIR Spectroscopy D->E F Orthogonal Validation: NMR & LC-MS D->F

Fig 2. Synthesis and analytical validation workflow for diarylisoxazole derivatives.

Self-Validating ATR-FTIR Protocol

To ensure data integrity, the following protocol utilizes a self-validating system. By continuously monitoring the background and signal-to-noise ratio, the scientist eliminates false positives caused by environmental contamination or poor sample contact.

Equipment: FTIR Spectrometer equipped with a monolithic Diamond ATR accessory.

Step 1: System Suitability & Background Acquisition

  • Action: Clean the diamond crystal with high-purity isopropanol and a lint-free wipe. Allow to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan captures ambient atmospheric conditions (specifically CO₂ at ~2350 cm⁻¹ and H₂O vapor at ~3600 cm⁻¹ and ~1600 cm⁻¹). Subtracting this from the sample spectrum prevents atmospheric peaks from masking the critical C=N isoxazole stretch[3].

Step 2: Sample Application & Pressure Optimization

  • Action: Place 2–3 mg of the recrystallized 3-(4-methylphenyl)-5-phenylisoxazole powder directly onto the center of the diamond crystal. Lower the pressure anvil until the software indicates an optimal contact threshold (typically ~80-100 lbs of force).

  • Causality: ATR relies on an evanescent wave penetrating the sample by only 0.5 to 2 microns. Insufficient pressure results in a weak signal and poor signal-to-noise ratio, particularly at higher wavenumbers (e.g., C-H stretching >3000 cm⁻¹).

Step 3: Data Acquisition

  • Action: Scan the sample using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Causality: 32 scans provide an optimal balance between rapid throughput and the mathematical noise reduction achieved through signal averaging.

Step 4: Cleaning Verification (The Self-Validation Step)

  • Action: Remove the sample, clean the crystal with isopropanol, and run a rapid "preview" scan.

  • Causality: The preview must show a flat baseline. Any residual peaks indicate sample carryover, invalidating the readiness of the instrument for the next batch.

Spectral Interpretation & Quantitative Data

Upon successful cyclization, the FTIR spectrum of 3-(4-methylphenyl)-5-phenylisoxazole will exhibit distinct absorption bands that differentiate it from its chalcone precursor. The disappearance of the broad hydroxyl (-OH) stretch and the strong, isolated ketone (C=O) stretch of the intermediates is the first indicator of success.

Table 2: Expected FTIR Peak Assignments for 3-(4-methylphenyl)-5-phenylisoxazole

Wavenumber Range (cm⁻¹)Vibration TypeStructural AssignmentDiagnostic Significance
3050 – 3100 C-H stretch (sp²)Aromatic ringsConfirms presence of the phenyl and p-tolyl rings[5].
2850 – 2960 C-H stretch (sp³)Methyl group (-CH₃)Confirms the aliphatic methyl group on the p-tolyl substituent[4].
1610 – 1630 C=N stretchIsoxazole ringCritical: Confirms the formation of the nitrogen-containing heterocycle[3].
1570 – 1600 C=C stretchAromatic & IsoxazoleIndicates conjugated double bonds within the molecular framework.
1380 – 1420 N-O stretchIsoxazole ringCritical: Confirms the heteroatom bond unique to the isoxazole core[4].
810 – 840 C-H out-of-plane bendp-disubstituted benzeneConfirms the para-substitution pattern of the 4-methylphenyl group.
690, 760 C-H out-of-plane bendMonosubstituted benzeneConfirms the unsubstituted 5-phenyl ring.

Expert Insight: Pay close attention to the region between 1610 cm⁻¹ and 1630 cm⁻¹. In diarylisoxazoles, the C=N stretch is highly conjugated with the adjacent aromatic rings, which slightly lowers its vibrational frequency compared to isolated imines[3]. The simultaneous presence of the N-O stretch (~1400 cm⁻¹) provides definitive orthogonal proof within the IR spectrum that the isoxazole ring has formed[4].

References

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.[Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.[Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. PMC.[Link]

Sources

Validation

In-Depth UV-Vis Absorption Spectra Comparison: 3-(p-Tolyl)-5-phenylisoxazole vs. Alternative 3,5-Diarylisoxazoles

Introduction and Scientific Context 3,5-Diarylisoxazoles are highly versatile heterocyclic scaffolds with profound applications in medicinal chemistry—acting as anti-hyperglycemic agents and PTP1B inhibitors ()[1]—and in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

3,5-Diarylisoxazoles are highly versatile heterocyclic scaffolds with profound applications in medicinal chemistry—acting as anti-hyperglycemic agents and PTP1B inhibitors ()[1]—and in photochemistry, where they undergo UV-induced isomerization to carbonyl-2H-azirines ()[2]. Understanding their photophysical properties is critical for optimizing both their biological target binding (via electron density distribution) and their photochemical reactivity.

This guide provides an objective, data-driven comparison of the UV-Vis absorption spectrum of 3-(p-tolyl)-5-phenylisoxazole against its unsubstituted parent, 3,5-diphenylisoxazole , and a strongly electron-donating analog, 3-(4-methoxyphenyl)-5-phenylisoxazole .

Mechanistic Causality: Substituent Effects on Electronic Transitions

In 3,5-diarylisoxazoles, the primary absorption bands in the UV region (typically 240–280 nm) arise from π→π∗ transitions within the highly conjugated aryl-isoxazole system, accompanied by a weaker, often obscured n→π∗ transition from the heteroatoms (N, O) at longer wavelengths.

  • The Baseline (3,5-Diphenylisoxazole): The unsubstituted core exhibits a strong absorption maximum ( λmax​ ) around 254 nm. This specific wavelength is highly relevant, as irradiation at 254 nm triggers the photoisomerization of the isoxazole ring into a carbonyl-2H-azirine intermediate[2].

  • The Target (3-(p-Tolyl)-5-phenylisoxazole): The introduction of a para-methyl group on the C3-phenyl ring introduces a weak electron-donating effect via inductive (+I) and hyperconjugative mechanisms. This increases the electron density in the conjugated π -system, slightly raising the energy of the Highest Occupied Molecular Orbital (HOMO) while leaving the Lowest Unoccupied Molecular Orbital (LUMO) relatively unaffected. The resulting narrowed HOMO-LUMO gap causes a slight bathochromic shift (red shift) in the λmax​ (moving to ~258 nm) and a hyperchromic effect (increased molar absorptivity, ϵ ) compared to the unsubstituted analog.

  • The Strong Donor Alternative (3-(4-Methoxyphenyl)-5-phenylisoxazole): A methoxy group at the para position exerts a strong positive mesomeric (+M) effect. This dramatically perturbs the electronic structure, leading to a more pronounced bathochromic shift ( λmax​ ~265 nm) and significantly altering the spectral overlap, which dictates the efficiency of downstream photochemical reactions and prevents unwanted oxazole over-formation ()[3].

Comparative UV-Vis Absorption Data

To objectively compare the photophysical performance, the following table summarizes the UV-Vis absorption characteristics of the three analogs in a polar protic solvent (Methanol) at a standard concentration of 1×10−5 M.

CompoundSubstituent at C3-ArylElectronic Effect λmax​ (nm)Molar Absorptivity ( ϵ , M−1cm−1 )Photochemical Implication
3,5-Diphenylisoxazole -HNone (Baseline)~254~22,500High overlap with 254 nm light sources; efficient azirine formation[2].
3-(p-Tolyl)-5-phenylisoxazole -CH 3​ Weak Donor (+I)~258~24,100Slight red shift; maintains excellent photo-reactivity with standard UV lamps.
3-(4-Methoxyphenyl)-5-phenylisoxazole -OCH 3​ Strong Donor (+M)~265~27,800Pronounced red shift; requires tuned irradiation wavelengths to control isomerization[3].

Experimental Protocol: UV-Vis Spectra Acquisition

To ensure a self-validating and reproducible system, the following protocol details the rigorous acquisition of UV-Vis spectra for 3,5-diarylisoxazoles ()[4].

Step 1: Solvent Selection and Preparation

  • Select a UV-grade solvent (e.g., Methanol or Acetonitrile) with a UV cutoff well below the expected absorption range (< 210 nm).

  • Ensure all glassware is rigorously cleaned and dried to prevent light scattering or contamination artifacts.

Step 2: Stock Solution and Dilution (Beer-Lambert Optimization)

  • Weigh exactly 1.0 mg of the purified 3-(p-tolyl)-5-phenylisoxazole.

  • Dissolve in 10 mL of UV-grade methanol to create a stock solution.

  • Perform serial dilutions to achieve a final working concentration of 1×10−5 M.

  • Causality: This specific concentration ensures the maximum absorbance ( A ) falls within the linear dynamic range of the spectrophotometer (0.1 to 1.0 AU). This strictly adheres to the Beer-Lambert Law ( A=ϵ⋅l⋅c ) and prevents detector saturation or molecular aggregation that could cause artificial spectral broadening[4].

Step 3: Instrument Calibration and Blanking

  • Power on the double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten-halogen lamps to warm up for 30 minutes to ensure emission stability[4].

  • Fill two matched quartz cuvettes (1 cm path length) with pure UV-grade methanol. Causality: Quartz must be used because standard glass absorbs heavily in the UV region. Matched cuvettes prevent baseline subtraction errors.

  • Place them in the reference and sample paths, and record a baseline spectrum from 200 nm to 400 nm to subtract solvent and cuvette absorbance.

Step 4: Data Acquisition and Analysis

  • Rinse the sample cuvette three times with the 1×10−5 M analyte solution, then fill it to the fill line.

  • Scan the sample from 200 nm to 400 nm at a scan rate of 120 nm/min[4].

  • Use the instrument's software to identify the wavelength of maximum absorbance ( λmax​ ) and calculate the molar absorptivity ( ϵ ).

Visualization: Photophysical Workflow

G N1 3,5-Diarylisoxazole Synthesis & Purification N2 Sample Preparation (10⁻⁵ M in UV-grade Solvent) N1->N2 N3 UV-Vis Spectrophotometry (200-400 nm Scan) N2->N3 N4 Electronic Transition Analysis (π → π* transitions) N3->N4 N5 Substituent Effect Evaluation (Bathochromic Shifts) N4->N5 N6 Photochemical Application (e.g., 254 nm Irradiation) N5->N6

Workflow for UV-Vis characterization and photochemical evaluation of 3,5-diarylisoxazoles.

References

  • Design and synthesis of 3,5-diarylisoxazole derivatives as novel class of anti-hyperglycemic and lipid lowering agents. PubMed. Available at:[Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Available at: [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isoxazole, 3-(4-methylphenyl)-5-phenyl-

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel molecular entities are routine. Among these, isoxazole derivatives are a significant class of heterocyclic compounds,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel molecular entities are routine. Among these, isoxazole derivatives are a significant class of heterocyclic compounds, widely explored for their diverse biological activities.[1][2] This guide provides essential, in-depth safety protocols for handling a specific isoxazole derivative: 3-(4-methylphenyl)-5-phenylisoxazole (CAS No. 29329-38-2).

This guide is structured to provide not just a list of equipment, but the scientific rationale behind its selection and use, empowering researchers to build a robust culture of safety.

The Foundation of Safety: Hazard Assessment and Control

Before any laboratory work commences, a thorough hazard assessment is paramount. This is a core principle of the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates a written Chemical Hygiene Plan (CHP).[6][7] The CHP serves as the blueprint for safe laboratory operations, outlining standard operating procedures and criteria for implementing control measures.

The hierarchy of controls should always be prioritized:

  • Engineering Controls: These are the first line of defense and include physical changes to the workspace to reduce hazards. For handling isoxazole derivatives, a certified chemical fume hood is mandatory to minimize inhalation exposure.[8][9]

  • Administrative Controls: These are work policies and procedures that reduce exposure, such as restricting access to areas where the compound is handled and providing comprehensive safety training.[10]

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical hazard. It does not eliminate the hazard but provides a critical layer of protection.[11] The selection of PPE must be based on the specific risks associated with the chemical and the procedure being performed.[12]

Core Personal Protective Equipment for Handling 3-(4-methylphenyl)-5-phenylisoxazole

Based on the potential hazards identified from analogous compounds, the following PPE is mandatory for all procedures involving 3-(4-methylphenyl)-5-phenylisoxazole.

Eye and Face Protection: A Non-Negotiable

The eyes are particularly vulnerable to chemical splashes and airborne particles.[13] Standard safety glasses are insufficient.

  • Chemical Splash Goggles: These are required at all times when handling the solid compound or its solutions. They must provide a complete seal around the eyes to protect from splashes from any direction.[14][15]

  • Face Shield: When there is a significant risk of splashing, such as during transfer of larger quantities or when a reaction is under pressure, a face shield must be worn in addition to chemical splash goggles.[16][17]

Hand Protection: Selecting the Right Glove

No single glove material protects against all chemicals.[12] For handling 3-(4-methylphenyl)-5-phenylisoxazole, the following practices are essential:

  • Material: Nitrile gloves are an excellent general-use choice, offering protection against a wide range of solvents and chemicals.[17] However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times, especially if the compound is dissolved in a solvent.

  • Double Gloving: For enhanced protection, particularly during procedures with a higher risk of contamination, double gloving is recommended.[3]

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use. They should be removed and replaced immediately if contamination is suspected.[18]

Body Protection: The Essential Barrier
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is the minimum requirement. It should have long sleeves and fit properly to cover as much skin as possible.[16]

  • Chemical-Resistant Apron: When handling larger quantities of the compound or its solutions, where there is a greater risk of splashes, a chemical-resistant apron should be worn over the lab coat.[12]

Respiratory Protection: When Engineering Controls Are Not Enough

In most instances, handling 3-(4-methylphenyl)-5-phenylisoxazole within a properly functioning chemical fume hood will provide adequate respiratory protection.[9] However, in situations where engineering controls are not feasible or in the event of a spill, respiratory protection may be necessary.

  • Respirator Selection: The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[16] The type of respirator and cartridge will depend on the specific exposure assessment.

The following table summarizes the recommended PPE for different laboratory operations involving 3-(4-methylphenyl)-5-phenylisoxazole:

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical Splash GogglesDouble Nitrile GlovesLaboratory CoatNot generally required with proper fume hood use
Chemical Synthesis (in a fume hood) Chemical Splash Goggles and Face ShieldDouble Nitrile GlovesLaboratory Coat and Chemical-Resistant ApronNot generally required with proper fume hood use
Purification (e.g., column chromatography) Chemical Splash Goggles and Face ShieldDouble Nitrile GlovesLaboratory Coat and Chemical-Resistant ApronNot generally required with proper fume hood use
Handling spills outside of a fume hood Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Suit or CoverallsAir-purifying respirator with appropriate cartridges (as per respiratory protection program)

Procedural Guidance for Donning and Doffing PPE

The effectiveness of PPE is contingent on its proper use. The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Outer layer last) Don2->Don3 Doff1 1. Gloves (Outer layer first) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3

Caption: PPE Donning and Doffing Workflow

Disposal Plan: A Critical Final Step

All contaminated PPE is considered hazardous waste and must be disposed of accordingly.

  • Gloves: Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare hands and disposed of in a designated hazardous waste container.

  • Lab Coats and Aprons: Reusable lab coats should be professionally laundered. Disposable aprons and any grossly contaminated clothing must be disposed of as hazardous waste.

Always consult your institution's specific hazardous waste disposal guidelines.

Conclusion

The safe handling of novel compounds like 3-(4-methylphenyl)-5-phenylisoxazole is foundational to responsible research. By understanding the potential hazards and implementing a multi-layered safety approach that prioritizes engineering controls and the meticulous use of appropriate personal protective equipment, researchers can confidently advance their scientific endeavors while ensuring their personal safety and the well-being of their colleagues.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guidelines for Chemical Demonstrations. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • American Chemical Society. (2010). Doing Things Safely. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • Environmental Health & Safety, University of California, Berkeley. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Research Laboratory & Safety Services, The University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • PPS. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]

  • UNL Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl- - Executive Summary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole, 5-(4-methylphenyl)-3-phenyl-. PubChem Compound Database. Retrieved from [Link]

  • Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34255. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoxazole, 3-methyl-5-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Mulla, A. (2017). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 22(1), 125. [Link]

  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13563-13572. [Link]

  • NextSDS. (2026). Isoxazole, 5-(4-chlorophenyl)-3-phenyl- — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.